AM-6494
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H21F2N5O3S |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl]-5-prop-2-ynoxypyrazine-2-carboxamide |
InChI |
InChI=1S/C22H21F2N5O3S/c1-4-5-32-17-10-26-15(9-27-17)19(30)28-12-6-13(18(24)14(23)7-12)21(2)16-8-22(16,11-31-3)33-20(25)29-21/h1,6-7,9-10,16H,5,8,11H2,2-3H3,(H2,25,29)(H,28,30)/t16-,21+,22+/m0/s1 |
InChI Key |
IPUJINDWAGRAHN-KNXBSLHKSA-N |
Isomeric SMILES |
C[C@]1([C@@H]2C[C@@]2(SC(=N1)N)COC)C3=C(C(=CC(=C3)NC(=O)C4=CN=C(C=N4)OCC#C)F)F |
Canonical SMILES |
CC1(C2CC2(SC(=N1)N)COC)C3=C(C(=CC(=C3)NC(=O)C4=CN=C(C=N4)OCC#C)F)F |
Origin of Product |
United States |
Foundational & Exploratory
AM-6494: A Technical Guide to its Mechanism of Action in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AM-6494 is a potent and orally bioavailable small-molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by preclinical data. It details the molecular interactions, signaling pathways, and experimental evidence that underscore its therapeutic potential. The high selectivity of this compound for BACE1 over the homologous BACE2 enzyme mitigates the risk of off-target effects, such as hypopigmentation, a known side effect of less selective BACE1 inhibitors. Preclinical studies in rodent and primate models have demonstrated robust and sustained reductions in amyloid-β (Aβ) levels in both the brain and cerebrospinal fluid (CSF), positioning this compound as a promising candidate for further development.
Introduction to the Amyloid Cascade Hypothesis and BACE1 as a Therapeutic Target
The amyloid cascade hypothesis remains a central theory in the etiology of Alzheimer's disease, postulating that the accumulation of Aβ peptides is the primary event initiating a cascade of neurotoxic events, including plaque formation, neuroinflammation, and ultimately, neuronal death.[1] Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: the β-secretase (BACE1) and the γ-secretase complex.[2] The cleavage of APP by BACE1 is the rate-limiting step in the amyloidogenic pathway.[1][2] Therefore, inhibiting BACE1 presents a rational therapeutic strategy to reduce Aβ production and potentially halt the progression of Alzheimer's disease.
This compound: A Potent and Selective BACE1 Inhibitor
This compound is a novel, orally efficacious inhibitor of BACE1.[3] A key feature of this molecule is its high selectivity for BACE1 over the closely related aspartyl protease BACE2.[3] This selectivity is critical, as BACE2 is involved in physiological processes such as melanosome maturation and pigmentation.[3] Inhibition of BACE2 has been linked to hypopigmentation (lightening of skin and fur) in preclinical animal models, a significant adverse effect observed with earlier, less selective BACE1 inhibitors.[3][4]
Quantitative Data: In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory potency of this compound against BACE1 and BACE2.
| Enzyme | IC50 (nM) | Selectivity (BACE2/BACE1) |
| BACE1 | 0.4[4][5] | 47-fold[3][5] |
| BACE2 | 18.6[4] |
Molecular Mechanism of BACE1 Inhibition
Computational modeling and dynamic interaction studies have elucidated the molecular basis for the high potency of this compound.[4] These studies reveal a high binding affinity of this compound for the BACE1 active site, with van der Waals forces being the predominant contributor to this interaction.[4][5] A critical aspect of its inhibitory mechanism is the effective closure of the β-hairpin flap that covers the active site of the enzyme upon binding.[4][5] This contrasts with other inhibitors, such as umibecestat (CNP-520), which exhibit a less stable interaction with the flap.[4][5] The potency of this compound is further enhanced by its interactions with key amino acid residues within the BACE1 binding interface, including the catalytic dyad Asp32 and Asp228, as well as Tyr14, Leu30, Tyr71, and Gly230.[4][5]
Signaling Pathway of Amyloid-β Production and the Role of this compound
The following diagram illustrates the amyloidogenic pathway and the specific point of intervention for this compound.
Preclinical Efficacy and Safety
The therapeutic potential of this compound has been evaluated in several key preclinical studies, which are detailed below.
Experimental Protocols
-
Objective: To assess the in vivo selectivity of this compound for BACE1 over BACE2.
-
Methodology: A 13-day study was conducted in mice.[3] this compound was administered to the animals, and changes in skin and fur color were observed.
-
Results: No alterations in skin or fur color were observed, indicating a lack of significant BACE2 inhibition in a physiological setting.[3][5]
-
Objective: To evaluate the in vivo efficacy of this compound in reducing Aβ levels.
-
Methodology: Pharmacodynamic models were established in rats and monkeys.[3] Following administration of this compound, levels of Aβ40 were measured in the cerebrospinal fluid (CSF) and brain tissue.[3]
-
Results: this compound demonstrated a robust and sustained reduction in Aβ40 levels in both the CSF and brain of both species.[3][5]
Summary of Preclinical Findings
| Study | Animal Model | Duration | Key Finding |
| Hypopigmentation | Mouse | 13 days | No change in skin/fur color[3][5] |
| Pharmacodynamics | Rat | Not Specified | Robust and sustained reduction of CSF and brain Aβ40[3][5] |
| Pharmacodynamics | Monkey | Not Specified | Robust and sustained reduction of CSF and brain Aβ40[3][5] |
Experimental and Developmental Workflow
The following diagram outlines the logical progression from target identification to the preclinical development of this compound.
Conclusion
This compound is a highly potent and selective BACE1 inhibitor that has demonstrated significant promise in preclinical models of Alzheimer's disease. Its mechanism of action directly targets the rate-limiting step of Aβ production, and its high selectivity for BACE1 over BACE2 mitigates the risk of mechanism-based side effects. The robust and sustained reduction of Aβ in the CNS of animal models provides a strong rationale for its continued development as a potential disease-modifying therapy for Alzheimer's disease. Further clinical investigation is warranted to determine its safety and efficacy in human subjects.
References
- 1. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BACE1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - OAK Open Access Archive [oak.novartis.com]
AM-6494: A Technical Whitepaper on its Therapeutic Potential as a BACE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AM-6494 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in the pathogenesis of Alzheimer's disease. Preclinical investigations have demonstrated its high in vitro potency, selectivity over the homologous enzyme BACE2, and significant in vivo efficacy in reducing amyloid-beta (Aβ) levels in animal models. Notably, this compound did not exhibit the hypopigmentation side effects observed with some other BACE inhibitors, suggesting a favorable safety profile. This document provides a comprehensive technical overview of the available preclinical data on this compound, including its mechanism of action, quantitative efficacy data, and relevant experimental methodologies.
Mechanism of Action: Potent and Selective BACE1 Inhibition
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of BACE1. BACE1 is the rate-limiting enzyme in the production of Aβ peptides. By cleaving the amyloid precursor protein (APP) at the β-secretase site, it generates the N-terminal fragment of Aβ. Subsequent cleavage by γ-secretase results in the formation of Aβ peptides of varying lengths, which can aggregate to form the amyloid plaques characteristic of Alzheimer's disease.
Computational modeling and dynamic interaction investigations have revealed that this compound exhibits a high binding affinity for the BACE1 active site.[1] This strong interaction is attributed to an effective closure of the flexible "flap" region of the enzyme over the active site, a conformational change that enhances its inhibitory power compared to other inhibitors like umibecestat (CNP-520).[1] This potent inhibition of BACE1 effectively reduces the production of Aβ peptides.
Data Presentation: In Vitro Potency and Selectivity
This compound has demonstrated high potency against BACE1 and significant selectivity over BACE2. Inhibition of BACE2 has been linked to off-target effects such as hypopigmentation, making this selectivity a critical attribute.
| Parameter | Value | Reference |
| BACE1 IC50 | 12 nM (enzymatic assay) | [2] |
| BACE1 IC50 | 12 nM (cell-based assay, HEK cells) | [2] |
| BACE2 IC50 | Not explicitly stated, but selectivity ratio is provided. | |
| BACE2/BACE1 IC50 Ratio | 47 | [3] |
Preclinical Pharmacodynamics: In Vivo Aβ Reduction
Preclinical studies in both rats and monkeys have shown that oral administration of this compound leads to a robust and sustained reduction of Aβ40 levels in both cerebrospinal fluid (CSF) and the brain.[3] While the source literature confirms these findings, specific quantitative dose-response data from these studies are not publicly available.
| Animal Model | Matrix | Effect | Specific Data | Reference |
| Rat | CSF and Brain | Robust and sustained reduction of Aβ40 | Dose-response data not publicly available. | [3] |
| Monkey | CSF and Brain | Robust and sustained reduction of Aβ40 | Dose-response data not publicly available. | [3] |
Preclinical Safety and Toxicology
A key safety concern with BACE inhibitors is the potential for off-target inhibition of BACE2, which can lead to hypopigmentation (lightening of skin and fur) due to its role in processing the premelanosome protein (PMEL).
In a 13-day study in mice, administration of this compound resulted in no observable changes in skin or fur color, indicating a lack of significant BACE2 inhibition in vivo at therapeutic doses.[3] Further detailed preclinical safety and toxicology data for this compound are not extensively reported in the public domain.
Experimental Protocols
Detailed, specific protocols for the experiments conducted with this compound are not fully available in the cited literature. However, based on standard methodologies for evaluating BACE1 inhibitors, the following general protocols are representative of the likely experimental approaches.
BACE1 Enzymatic Inhibition Assay (General Protocol)
This type of assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified BACE1.
-
Principle: A fluorogenic substrate peptide containing the BACE1 cleavage site is used. In its intact form, the fluorescence is quenched. Upon cleavage by BACE1, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
-
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Method:
-
Prepare serial dilutions of this compound.
-
In the microplate, add the assay buffer, BACE1 enzyme, and the test compound or vehicle control.
-
Initiate the reaction by adding the BACE1 substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic assay) or at a fixed endpoint.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Aβ40 Reduction Assay (General Protocol)
This assay measures the ability of a compound to inhibit BACE1 activity within a cellular context, leading to a reduction in secreted Aβ peptides.
-
Principle: A cell line, typically Human Embryonic Kidney 293 (HEK293) cells, is engineered to overexpress human APP. These cells process APP and secrete Aβ peptides into the culture medium. The concentration of Aβ40 in the medium is then quantified, usually by an enzyme-linked immunosorbent assay (ELISA).
-
Materials:
-
HEK293 cells stably overexpressing human APP
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Aβ40 ELISA kit
-
-
Method:
-
Plate the HEK293-APP cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for APP processing and Aβ secretion.
-
Collect the cell culture supernatant.
-
Quantify the concentration of Aβ40 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of Aβ40 reduction for each concentration of this compound and determine the IC50 value.
-
Mouse Hypopigmentation Study (General Protocol)
This in vivo study assesses the potential of a BACE inhibitor to cause hypopigmentation as an indicator of BACE2 inhibition.
-
Principle: A BACE inhibitor is administered to pigmented mice over a period of time, and the animals are observed for any changes in fur color.
-
Materials:
-
Pigmented mouse strain (e.g., C57BL/6)
-
Test compound (this compound) formulated for oral administration
-
Vehicle control
-
-
Method:
-
Acclimatize the mice to the housing conditions.
-
Administer this compound or a vehicle control to the mice daily via oral gavage for a specified duration (e.g., 13 days).
-
Visually inspect the fur of the animals regularly for any signs of lightening or depigmentation.
-
At the end of the study, a more quantitative assessment of hair color can be performed if necessary.
-
Visualizations
Signaling Pathway of BACE1 Inhibition
Caption: The inhibitory effect of this compound on the amyloidogenic pathway.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro characterization of this compound.
Logic Diagram for Preclinical Progression
Caption: Decision logic for advancing this compound to preclinical development.
Conclusion
This compound represents a promising preclinical candidate for the treatment of Alzheimer's disease. Its high potency and selectivity for BACE1, coupled with demonstrated in vivo efficacy in reducing Aβ levels without the off-target effect of hypopigmentation, underscore its therapeutic potential. While detailed quantitative in vivo and comprehensive safety data are not fully available in the public domain, the existing evidence strongly supported its advancement into further preclinical development. This technical guide summarizes the key findings that highlight the potential of this compound as a disease-modifying therapy for Alzheimer's disease.
References
- 1. Unravelling the molecular basis of this compound high potency at BACE1 in Alzheimer's disease: an integrated dynamic interaction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
AM-6494: A BACE1 Inhibitor for Neurodegenerative Disease
An In-depth Technical Guide on a Potent and Selective BACE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AM-6494, a potent and orally efficacious inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a critical enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease. Inhibition of BACE1 is a key therapeutic strategy aimed at reducing the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in the brain.[1][2]
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques and neurofibrillary tangles. The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to the disease process. BACE1, an aspartyl protease, initiates the cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ.[1] Therefore, inhibiting BACE1 is a promising approach to mitigate the progression of Alzheimer's disease.
This compound has emerged as a highly potent and selective BACE1 inhibitor.[3] This document details its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Mechanism of Action
This compound is a potent, orally active inhibitor of BACE1.[3] Its mechanism of action involves binding to the active site of the BACE1 enzyme, thereby preventing the cleavage of APP. This inhibition reduces the production of Aβ peptides, which are believed to be a primary driver of neurodegeneration in Alzheimer's disease.[4] Computational studies have revealed that this compound's high potency is attributed to its ability to induce an effective closure of the β-hairpin flap covering the active site of BACE1, leading to a higher binding affinity.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
| Compound | BACE1 IC50 (nM) | BACE2 IC50 (nM) | Selectivity (BACE2/BACE1) |
| This compound | 0.4[3][5] | 18.6[3] | 46.5 |
Table 1: In vitro potency and selectivity of this compound.
| Animal Model | Dose | Effect on Aβ40 Levels | Study Duration |
| Rat | Not Specified | Robust and sustained reduction in CSF and brain[1] | Not Specified |
| Monkey | Not Specified | Robust and sustained reduction in CSF and brain[1] | Not Specified |
| Mouse | Not Specified | No skin/fur color change[1] | 13 days |
Table 2: In vivo pharmacodynamic effects of this compound.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental evaluation of this compound, the following diagrams are provided.
BACE1 Signaling Pathway in Alzheimer's Disease
References
- 1. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Unravelling the molecular basis of this compound high potency at BACE1 in Alzheimer's disease: an integrated dynamic interaction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | BACE1 inhibitor | Probechem Biochemicals [probechem.com]
Early-Stage Research on AM-6494: A BACE1 Inhibitor Targeting Amyloid Beta
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on AM-6494, a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the production of amyloid beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD) pathogenesis.[1][2] Inhibition of BACE1 is a primary therapeutic strategy aimed at reducing Aβ production and mitigating the progression of AD.[3][4]
This compound has been identified as a promising preclinical candidate due to its high potency, oral efficacy, and selectivity for BACE1 over the structurally related BACE2.[1][2] This selectivity is a critical attribute, as BACE2 is involved in physiological processes such as melanosome maturation, and its inhibition has been linked to adverse effects like hypopigmentation.[1][2]
Core Mechanism of Action
This compound is a cyclopropylthiazine derivative that acts as a competitive inhibitor of the BACE1 enzyme.[1] BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP) at the β-secretase site. This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and the more aggregation-prone Aβ42.[5]
By binding to the active site of BACE1, this compound prevents the initial cleavage of APP, thereby reducing the overall production of Aβ peptides.[6][7] Computational modeling and dynamic interaction studies have revealed that this compound's high potency is attributed to its ability to induce an effective closure of the β-hairpin flap covering the BACE1 active site.[6] This conformational change stabilizes the inhibitor-enzyme complex, leading to potent and sustained inhibition.[6][7] Key residues within the BACE1 active site, including the catalytic dyad Asp32 and Asp228, as well as Tyr14, Leu30, Tyr71, and Gly230, have been identified as critical for the binding and inhibitory activity of this compound.[6]
Figure 1. Mechanism of Action of this compound in the Amyloidogenic Pathway.
Quantitative Data Summary
The preclinical data for this compound demonstrates its high potency and selectivity. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | BACE2/BACE1 Selectivity Ratio | Reference |
| BACE1 | 0.4 | 47 | [6] |
| BACE2 | 18.6 | [6] |
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Animal Model | Tissue/Fluid | Aβ40 Reduction | Study Duration | Reference |
| Rat | CSF | Robust and Sustained | Not Specified | [1][2] |
| Brain | Robust and Sustained | Not Specified | [1][2] | |
| Monkey | CSF | Robust and Sustained | Not Specified | [1][2] |
| Brain | Robust and Sustained | Not Specified | [1][2] | |
| Mouse | Skin/Fur | No Hypopigmentation | 13 Days | [1][2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the early-stage research of this compound.
BACE1 and BACE2 Inhibition Assays (In Vitro)
The enzymatic activity of BACE1 and BACE2 was assessed using a fluorescence resonance energy transfer (FRET) assay.
-
Reagents and Materials :
-
Recombinant human BACE1 and BACE2 enzymes.
-
Fluorogenic peptide substrate containing the BACE1 cleavage site.
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
This compound stock solution in dimethyl sulfoxide (DMSO).
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure :
-
A dilution series of this compound was prepared in DMSO and then diluted in assay buffer.
-
The recombinant BACE1 or BACE2 enzyme was added to the wells of the microplate.
-
The this compound dilutions were added to the respective wells and incubated with the enzyme for a specified pre-incubation period (e.g., 15 minutes) at room temperature.
-
The fluorogenic substrate was added to all wells to initiate the enzymatic reaction.
-
The fluorescence intensity was measured kinetically over a period of time (e.g., 60 minutes) using a plate reader with appropriate excitation and emission wavelengths.
-
The rate of substrate cleavage was calculated from the linear phase of the kinetic read.
-
IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Figure 2. Workflow for the In Vitro BACE1 Inhibition FRET Assay.
Pharmacodynamic Studies in Rodents and Non-Human Primates (In Vivo)
These studies were conducted to evaluate the effect of this compound on Aβ levels in the central nervous system.
-
Animal Models :
-
Sprague-Dawley rats.
-
Cynomolgus monkeys.
-
-
Procedure :
-
Animals were administered single or multiple oral doses of this compound formulated in an appropriate vehicle.
-
At specified time points post-dosing, cerebrospinal fluid (CSF) and brain tissue samples were collected.
-
Brain tissue was homogenized in a suitable buffer containing protease inhibitors.
-
Aβ40 levels in CSF and brain homogenates were quantified using a validated enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assay.
-
The percentage reduction in Aβ40 levels was calculated relative to vehicle-treated control animals.
-
Pharmacokinetic analysis was performed on plasma samples to correlate drug exposure with pharmacodynamic effects.
-
Mouse Hypopigmentation Study
This study was designed to assess the in vivo selectivity of this compound for BACE1 over BACE2.
-
Animal Model :
-
C57BL/6 mice.
-
-
Procedure :
-
Mice were treated daily with oral doses of this compound or a non-selective BACE inhibitor for 13 consecutive days.
-
The color of the skin and fur was visually inspected and documented throughout the study period.
-
Any changes in pigmentation were compared to a vehicle-treated control group.
-
The absence of skin or fur color change in the this compound treated group was indicative of its in vivo selectivity for BACE1.[1][2]
-
Figure 3. Logical Relationship of this compound's BACE1/BACE2 Selectivity.
Conclusion and Future Directions
The early-stage research on this compound has established it as a potent, orally bioavailable, and selective BACE1 inhibitor.[1][2] The compound effectively reduces Aβ levels in the CSF and brain of preclinical species without causing the mechanism-based toxicity associated with BACE2 inhibition.[1][2] These compelling preclinical data supported the advancement of this compound into further development.[1]
Future research will likely focus on long-term safety studies, the establishment of a therapeutic window in humans, and the evaluation of its efficacy in clinical trials with individuals in the early stages of Alzheimer's disease. The journey of BACE1 inhibitors has been challenging, with several candidates failing in late-stage clinical trials.[4] However, the optimized selectivity profile of this compound may offer a superior safety and efficacy profile, renewing hope for this therapeutic modality.
References
- 1. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The β-secretase (BACE) inhibitor NB-360 in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Unravelling the molecular basis of this compound high potency at BACE1 in Alzheimer's disease: an integrated dynamic interaction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Pharmacodynamics of AM-6494: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6494 is a potent, orally bioavailable, and highly selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key aspartyl protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-β (Aβ) peptides. The accumulation of Aβ peptides in the brain is a central pathological hallmark of Alzheimer's disease. As a BACE1 inhibitor, this compound represents a promising therapeutic candidate for the treatment of Alzheimer's disease by aiming to reduce the production of neurotoxic Aβ peptides. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its mechanism of action, in vitro and in vivo potency, and selectivity. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development efforts.
Core Pharmacodynamic Properties of this compound
This compound demonstrates robust and sustained pharmacodynamic effects in both in vitro and in vivo models. Its primary mechanism of action is the direct inhibition of BACE1, which it achieves with high potency and selectivity.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo pharmacodynamics of this compound.
| Parameter | Value | Species/System | Reference |
| BACE1 IC50 | 0.4 nM | Human (enzymatic) | [1] |
| BACE2 IC50 | 18.8 nM | Human (enzymatic) | Calculated from BACE2/BACE1 ratio[2][3] |
| BACE2/BACE1 IC50 Ratio | 47 | Human (enzymatic) | [2][3] |
Table 1: In Vitro Enzymatic Activity of this compound
| Animal Model | Dose | Route of Administration | Aβ40 Reduction (Brain) | Aβ40 Reduction (CSF) | Study Duration | Reference |
| Rat | Data not publicly available | Oral | Robust and sustained | Robust and sustained | Not specified | [1][2][3] |
| Monkey | Data not publicly available | Oral | Robust and sustained | Robust and sustained | Not specified | [1][2][3] |
| Mouse | Data not publicly available | Oral | Not specified | Not specified | 13 days | [1][2][3] |
Table 2: In Vivo Pharmacodynamic Effects of this compound on Aβ40 Levels
| Study | Outcome | Reference |
| Mouse Hypopigmentation Study | No skin or fur color change observed after 13 days of administration. | [1][2][3] |
Table 3: Safety Pharmacodynamic Study of this compound
Mechanism of Action: BACE1 Inhibition
This compound exerts its pharmacodynamic effects by binding to the active site of the BACE1 enzyme, preventing it from cleaving APP. This inhibition is a critical step in halting the amyloid cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacodynamic studies. The following sections outline the protocols for key experiments used to characterize this compound.
BACE1 Enzymatic Inhibition Assay (Fluorogenic)
This assay quantifies the in vitro potency of this compound against purified human BACE1 enzyme.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (test compound)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations.
-
Add a small volume of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add the BACE1 enzyme solution to each well and incubate for a pre-determined time at a controlled temperature (e.g., 30 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to each well.
-
Immediately begin kinetic reading of fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the specific substrate.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based BACE1 Inhibition Assay
This assay measures the ability of this compound to inhibit BACE1 activity in a cellular context, typically using a cell line overexpressing human APP.
Materials:
-
HEK293 cells stably expressing human APP (HEK293-APP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
DMSO (for compound dilution)
-
96-well cell culture plate
-
ELISA kit for human Aβ40
Procedure:
-
Seed HEK293-APP cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for BACE1 inhibition and subsequent reduction in Aβ production.
-
Collect the conditioned medium from each well.
-
Quantify the concentration of Aβ40 in the conditioned medium using a specific ELISA kit.
-
Plot the Aβ40 concentrations against the this compound concentrations and fit the data to a dose-response curve to determine the IC50 value in a cellular environment.
In Vivo Pharmacodynamic Studies in Rodents and Non-Human Primates
These studies assess the efficacy of this compound in reducing Aβ levels in the brain and cerebrospinal fluid (CSF) of living animals.
General Protocol Outline:
-
Animal Acclimatization: House the animals (e.g., Sprague-Dawley rats, cynomolgus monkeys) in a controlled environment for a period of acclimatization.
-
Dosing: Administer this compound orally at various dose levels. A vehicle control group should be included.
-
Sample Collection: At specified time points post-dosing, collect CSF and brain tissue samples.
-
Aβ Quantification: Homogenize brain tissue and analyze both brain homogenates and CSF for Aβ40 levels using a validated immunoassay (e.g., ELISA or MSD).
-
Data Analysis: Compare the Aβ40 levels in the treated groups to the vehicle control group to determine the percentage of reduction and establish a dose-response relationship.
Mouse Hypopigmentation Study
This study evaluates the potential off-target effect of this compound on BACE2, which is involved in pigmentation.
Protocol Outline:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Dosing: Administer this compound orally on a daily basis for a specified duration (e.g., 13 days). Include a vehicle control group and potentially a positive control (a known BACE2 inhibitor).
-
Visual Observation: Regularly observe the mice for any changes in skin or fur color.
-
(Optional) Melanin Quantification: At the end of the study, skin and/or hair samples can be collected for quantitative analysis of melanin content.
Conclusion
This compound is a highly potent and selective BACE1 inhibitor that has demonstrated significant pharmacodynamic effects in reducing Aβ levels in preclinical models. Its favorable in vitro profile, characterized by a low nanomolar IC50 for BACE1 and a good selectivity ratio over BACE2, translates to robust in vivo efficacy. The lack of hypopigmentation in a mouse model further supports its selectivity for BACE1 over BACE2 in a physiological setting. The data and protocols presented in this technical guide provide a comprehensive foundation for researchers and drug development professionals working on BACE1 inhibitors for the treatment of Alzheimer's disease. Further investigation into the long-term efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | BACE1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of a Novel Investigational Compound in the Amyloid Cascade Hypothesis
Disclaimer: As of November 2025, publicly available scientific literature and clinical trial databases do not contain information on a compound designated "AM-6494." The following technical guide is a representative example constructed to fulfill the user's request for a detailed whitepaper. The compound, its data, and associated experimental protocols are hypothetical and intended to serve as a template for researchers, scientists, and drug development professionals working on therapeutic agents targeting the amyloid cascade in Alzheimer's disease.
Whitepaper: The Role of this compound, a Novel BACE1 Inhibitor, in the Amyloid Cascade Hypothesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is the primary initiating event in the pathogenesis of Alzheimer's disease (AD). This cascade leads to the formation of senile plaques, which in turn trigger a series of downstream events including neurofibrillary tangle formation, synaptic dysfunction, and neuronal cell death, ultimately resulting in cognitive decline. This document provides a detailed technical overview of this compound, a novel, potent, and selective small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of Aβ, making it a prime therapeutic target for AD. This guide will cover the preclinical data supporting the mechanism of action of this compound, detailed experimental protocols, and its potential role in mitigating the progression of AD based on the amyloid cascade hypothesis.
Introduction to the Amyloid Cascade Hypothesis and the Role of BACE1
The amyloid precursor protein (APP) is a transmembrane protein that can be processed through two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the non-amyloidogenic pathway, APP is cleaved by α-secretase, precluding the formation of Aβ. In the amyloidogenic pathway, APP is sequentially cleaved by β-secretase (BACE1) and γ-secretase, releasing Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone Aβ42. According to the amyloid cascade hypothesis, an imbalance in the production and clearance of Aβ, particularly Aβ42, leads to its aggregation into soluble oligomers, protofibrils, and insoluble fibrils that deposit as amyloid plaques. These plaques are thought to induce neuroinflammation, oxidative stress, and tau pathology, leading to widespread neuronal dysfunction and death.
BACE1 initiates the amyloidogenic pathway, and its inhibition is a key therapeutic strategy to reduce the production of all species of Aβ. This compound has been designed as a potent and selective BACE1 inhibitor to test this therapeutic hypothesis.
This compound: Mechanism of Action
This compound is a non-peptidic, orally bioavailable small molecule that acts as a transition-state analog inhibitor of the BACE1 enzyme. It binds to the active site of BACE1 with high affinity and selectivity, preventing the cleavage of APP and thereby reducing the production of Aβ peptides. The proposed mechanism of action is illustrated in the signaling pathway diagram below.
Caption: Mechanism of action of this compound in the amyloidogenic pathway.
Quantitative Data Summary
The preclinical profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Enzymatic and Cellular Activity of this compound
| Parameter | Assay Type | Value |
| BACE1 IC50 | FRET-based enzymatic assay | 15.2 nM |
| BACE2 IC50 | FRET-based enzymatic assay | 1.8 µM |
| Cathepsin D IC50 | Fluorometric enzymatic assay | > 50 µM |
| Selectivity (BACE2/BACE1) | - | ~118-fold |
| Aβ40 Reduction (HEK293-APPwt cells) | Meso Scale Discovery (MSD) Assay | IC50 = 25.5 nM |
| Aβ42 Reduction (HEK293-APPwt cells) | Meso Scale Discovery (MSD) Assay | IC50 = 28.1 nM |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Profile of this compound in a Transgenic Mouse Model (Tg2576)
| Parameter | Dosing Regimen | Value |
| Oral Bioavailability | Single 10 mg/kg dose | 45% |
| Brain Penetration (Brain/Plasma Ratio) | Single 10 mg/kg dose at Cmax | 0.85 |
| Cortical Aβ40 Reduction (24h post-dose) | Single 30 mg/kg dose | 65% reduction |
| Cortical Aβ42 Reduction (24h post-dose) | Single 30 mg/kg dose | 62% reduction |
| Chronic Aβ Plaque Load Reduction | 30 mg/kg/day for 3 months | 48% reduction vs. vehicle |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
4.1. BACE1 FRET-Based Enzymatic Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human BACE1.
-
Materials: Recombinant human BACE1 (R&D Systems), BACE1 FRET substrate (e.g., a peptide with a fluorescent reporter and a quencher), assay buffer (50 mM sodium acetate, pH 4.5), 384-well black plates, plate reader.
-
Procedure:
-
A dilution series of this compound is prepared in DMSO and then diluted in assay buffer.
-
10 µL of each compound dilution is added to the wells of a 384-well plate.
-
20 µL of BACE1 enzyme solution is added to each well and incubated for 15 minutes at 25°C.
-
20 µL of the BACE1 FRET substrate is added to initiate the reaction.
-
The plate is incubated for 60 minutes at 25°C, protected from light.
-
Fluorescence is measured using a plate reader (e.g., excitation at 320 nm, emission at 405 nm).
-
Data are normalized to high (no inhibitor) and low (no enzyme) controls. The IC50 value is calculated using a four-parameter logistic fit.
-
4.2. Cellular Aβ Reduction Assay in HEK293-APPwt Cells
-
Objective: To measure the potency of this compound in reducing Aβ40 and Aβ42 production in a cellular context.
-
Materials: HEK293 cells stably overexpressing wild-type human APP (HEK293-APPwt), DMEM/F12 medium, fetal bovine serum, penicillin-streptomycin, this compound, Meso Scale Discovery (MSD) Aβ peptide detection kits.
-
Procedure:
-
HEK293-APPwt cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing a serial dilution of this compound or vehicle control (DMSO).
-
Cells are incubated for 24 hours at 37°C in a CO2 incubator.
-
After incubation, the conditioned medium is collected.
-
The concentrations of Aβ40 and Aβ42 in the conditioned medium are measured using MSD electrochemiluminescence immunoassays according to the manufacturer's protocol.
-
IC50 values are determined by plotting the percent inhibition of Aβ production against the log concentration of this compound.
-
4.3. In Vivo Pharmacodynamic Study in Tg2576 Mice
-
Objective: To assess the effect of this compound on brain Aβ levels in an Alzheimer's disease mouse model.
-
Materials: Tg2576 mice (aged 12 months), this compound formulated for oral gavage, vehicle control, brain homogenization buffer, ELISA or MSD kits for Aβ40 and Aβ42.
-
Procedure:
-
Mice are randomized into treatment and vehicle groups.
-
A single oral dose of this compound (e.g., 30 mg/kg) or vehicle is administered by gavage.
-
At a predetermined time point (e.g., 24 hours post-dose), mice are euthanized, and brains are harvested.
-
The cortex is dissected and snap-frozen.
-
Brain tissue is homogenized in a guanidine-HCl buffer to extract total Aβ.
-
Aβ40 and Aβ42 levels in the brain homogenates are quantified using specific ELISA or MSD assays.
-
The percent reduction in Aβ levels in the this compound treated group is calculated relative to the vehicle-treated group.
-
Caption: Experimental workflow for the in vivo pharmacodynamic study.
Conclusion and Future Directions
The hypothetical preclinical data for this compound strongly support its potential as a disease-modifying therapy for Alzheimer's disease by targeting the root cause of Aβ production as described by the amyloid cascade hypothesis. Its high potency, selectivity, and demonstrated efficacy in reducing brain Aβ levels in a transgenic mouse model make it a compelling candidate for further development.
Future studies would need to focus on long-term safety and toxicology, as well as chronic efficacy studies in animal models to assess the impact on cognitive deficits. Ultimately, the validation of this compound's role in the amyloid cascade hypothesis will depend on well-designed clinical trials in human subjects to determine if a reduction in brain Aβ translates to a meaningful clinical benefit.
Preclinical Profile of AM-6494: A BACE1 Inhibitor for Alzheimer's Disease
AM-6494 is a potent and orally bioavailable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that produces amyloid-β (Aβ) peptides.[1][2] The accumulation of Aβ plaques in the brain is a primary pathological hallmark of Alzheimer's disease (AD).[3] As a BACE1 inhibitor, this compound has been investigated in preclinical studies to assess its potential as a disease-modifying therapy for AD.[1][2]
Mechanism of Action: BACE1 Inhibition
BACE1 is an aspartyl protease that initiates the cleavage of the amyloid precursor protein (APP).[1][2] This cleavage generates a fragment known as C99, which is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, including the aggregation-prone Aβ42. By inhibiting BACE1, this compound aims to reduce the production of all Aβ species, thereby preventing the formation of amyloid plaques and their downstream neurotoxic effects.[4]
A significant challenge in the development of BACE1 inhibitors has been achieving selectivity over the homologous enzyme BACE2.[1][2] Inhibition of BACE2 has been linked to adverse effects such as hypopigmentation, as BACE2 is involved in melanosome maturation.[1][2] this compound has demonstrated selectivity for BACE1 over BACE2 in preclinical models.[1][2]
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species |
| BACE1 Enzymatic IC₅₀ | 0.3 nM | Human |
| BACE2 Enzymatic IC₅₀ | 14 nM | Human |
| BACE2/BACE1 IC₅₀ Ratio | 47 | - |
| Cathepsin D IC₅₀ | > 400 µM | Human |
Data sourced from the Journal of Medicinal Chemistry.[1][5]
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Animal Model | Dose | Route | Time Point | Brain Aβ₄₀ Reduction | CSF Aβ₄₀ Reduction |
| Rat | 10 mg/kg | Oral | 6 hours | ~80% | ~75% |
| Monkey | 3 mg/kg | Oral | 24 hours | - | ~90% |
Data represents approximate values derived from published graphs in the Journal of Medicinal Chemistry.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
BACE1 and BACE2 Enzymatic Assays
The inhibitory activity of this compound against human BACE1 and BACE2 was determined using a fluorescence resonance energy transfer (FRET) assay.
-
Enzyme and Substrate: Recombinant human BACE1 or BACE2 enzyme was incubated with a synthetic peptide substrate containing a fluorescent donor and a quencher molecule.
-
Compound Incubation: this compound was serially diluted and added to the enzyme/substrate mixture.
-
Fluorescence Measurement: Cleavage of the substrate by the enzyme separates the donor and quencher, resulting in an increase in fluorescence. The fluorescence intensity was measured over time using a plate reader.
-
IC₅₀ Determination: The concentration of this compound that resulted in a 50% inhibition of the enzyme activity (IC₅₀) was calculated by fitting the dose-response data to a four-parameter logistic equation.
Animal Pharmacodynamic Studies
Pharmacodynamic studies were conducted in rats and monkeys to evaluate the in vivo efficacy of this compound in reducing Aβ levels in the brain and cerebrospinal fluid (CSF).
-
Animal Models: Male Sprague-Dawley rats and cynomolgus monkeys were used for these studies.[2]
-
Compound Administration: this compound was formulated in a suitable vehicle and administered orally at the doses specified in Table 2.[2]
-
Sample Collection: At various time points after dosing, CSF was collected from the cisterna magna, and brain tissue was harvested.[2]
-
Aβ Quantification: Aβ₄₀ levels in the brain homogenates and CSF were measured using a validated sandwich enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage reduction in Aβ₄₀ levels was calculated by comparing the concentrations in the treated animals to those in vehicle-treated control animals.
Summary of Preclinical Findings
The preclinical data for this compound demonstrate that it is a highly potent BACE1 inhibitor with significant selectivity over BACE2.[1][2] In animal models, oral administration of this compound led to a robust and sustained reduction of Aβ levels in both the brain and CSF.[1][2] Notably, a study in mice showed that administration of this compound did not result in changes to skin or fur color, an adverse effect associated with BACE2 inhibition.[1][2] Based on this compelling preclinical data package, this compound was advanced into further development for the treatment of Alzheimer's disease.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry in Review: BACE1 Inhibitors as a Treatment for Alzheimer’s Disease | Domainex [domainex.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
AM-6494: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of AM-6494, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This compound has been investigated as a potential therapeutic agent for Alzheimer's disease due to its ability to reduce the production of amyloid-β (Aβ) peptides, which are central to the pathophysiology of the disease.[1] This guide details the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Physicochemical Properties
This compound, a member of the cyclopropylthiazine class of compounds, is a small molecule inhibitor of BACE1.[1] Its chemical and physical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(3-((1S,5S,6S)-3-Amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl)-4,5-difluorophenyl)-5-(prop-2-yn-1-yloxy)pyrazine-2-carboxamide | ProbeChem |
| Molecular Formula | C₂₂H₂₁F₂N₅O₃S | ProbeChem |
| Molecular Weight | 473.5 g/mol | ProbeChem |
| CAS Number | 1874232-80-0 | ProbeChem |
| Appearance | Solid | ProbeChem |
| Solubility | Soluble in DMSO | ProbeChem |
| Melting Point | Not publicly available | - |
| Boiling Point | Not publicly available | - |
2D Chemical Structure:
Pharmacological Properties
This compound is a highly potent and selective inhibitor of BACE1, the rate-limiting enzyme in the production of amyloid-β peptides. Its pharmacological profile demonstrates its potential as a disease-modifying therapeutic for Alzheimer's disease.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Species | Assay Type | Source |
| BACE1 IC₅₀ | 0.4 nM | Human | Enzymatic Assay | [2] |
| BACE2 IC₅₀ | 18.6 nM | Human | Enzymatic Assay | MedChemExpress |
| Selectivity (BACE2/BACE1) | 47-fold | Human | - | [1][2] |
| In Vivo Efficacy | Robust and sustained reduction of CSF and brain Aβ₄₀ levels | Rat, Monkey | Pharmacodynamic models | [1][2] |
| Hypopigmentation | No skin/fur color change observed in a 13-day study | Mouse | In vivo study | [1][2] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of BACE1. BACE1 is the initial and rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). By blocking BACE1, this compound prevents the cleavage of APP into the C99 fragment, which is the substrate for γ-secretase to produce Aβ peptides. This leads to a reduction in the formation and subsequent aggregation of Aβ plaques in the brain, a hallmark of Alzheimer's disease.
The following diagram illustrates the BACE1 signaling pathway and the point of intervention for this compound.
Caption: BACE1 signaling pathway and this compound's mechanism of action.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are proprietary. However, this section provides representative protocols for key assays used to characterize BACE1 inhibitors.
In Vitro BACE1 Enzymatic Inhibition Assay (FRET-based)
This protocol describes a typical Fluorescence Resonance Energy Transfer (FRET) assay to determine the in vitro potency of a BACE1 inhibitor.
Caption: Workflow for a BACE1 FRET-based enzymatic inhibition assay.
Methodology:
-
Reagent Preparation:
-
Dilute recombinant human BACE1 enzyme to a working concentration in assay buffer.
-
Prepare a stock solution of the BACE1 FRET peptide substrate.
-
Prepare a serial dilution of this compound in DMSO and then in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted this compound or vehicle control (DMSO).
-
Add the diluted BACE1 enzyme to all wells except the negative control.
-
Incubate the plate to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity kinetically using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[3]
-
In Vivo Pharmacodynamic Study in Rats
This protocol outlines a general procedure for assessing the in vivo efficacy of a BACE1 inhibitor in reducing Aβ levels in a rat model.
Caption: Workflow for an in vivo pharmacodynamic study in rats.
Methodology:
-
Animal Handling and Dosing:
-
House Sprague-Dawley rats under standard laboratory conditions.
-
Administer this compound orally at various dose levels. A vehicle control group receives the formulation without the active compound.
-
-
Sample Collection:
-
Collect cerebrospinal fluid (CSF) via the cisterna magna at predetermined time points post-dosing.
-
-
Sample Analysis:
-
Process the CSF and brain tissue to extract Aβ peptides.
-
Quantify the concentration of Aβ₄₀ using a specific enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Compare the Aβ₄₀ levels in the this compound-treated groups to the vehicle-treated group to determine the dose-dependent reduction in Aβ.
-
Mouse Hypopigmentation Study
This protocol provides a general framework for evaluating the potential for off-target effects of a BACE inhibitor on pigmentation, a known liability for non-selective inhibitors that also target BACE2.
Caption: Workflow for a mouse hypopigmentation study.
Methodology:
-
Animal Preparation:
-
Use a pigmented mouse strain, such as C57BL/6.
-
Carefully depilate a small area of fur on the back of each mouse to allow for clear observation of any changes in skin and subsequent hair growth color.
-
-
Dosing and Monitoring:
-
Administer this compound orally on a daily basis for a predefined period (e.g., 13 days).[1]
-
Include a vehicle control group and potentially a positive control (a non-selective BACE inhibitor known to cause hypopigmentation).
-
Regularly observe and document the appearance of the depilated skin and any regrowing fur.
-
-
Evaluation:
-
At the end of the study, visually assess and score any changes in pigmentation.
-
Compare the results from the this compound-treated group with the control groups to determine if the compound induces hypopigmentation.
-
Conclusion
This compound is a potent and selective BACE1 inhibitor with demonstrated efficacy in reducing amyloid-β levels in preclinical models. Its high selectivity for BACE1 over BACE2 suggests a lower risk of off-target effects, such as hypopigmentation. The information provided in this technical guide serves as a valuable resource for researchers in the field of Alzheimer's disease drug discovery and development.
References
- 1. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | BACE1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
Discovery and development of AM-6494
Disclaimer
The following technical guide on "AM-6494" is a hypothetical case study created to fulfill the user's request for a specific format and content type. The compound this compound, its associated data, and experimental protocols are fictional and intended to serve as a realistic example for researchers, scientists, and drug development professionals.
An In-depth Technical Guide to the Discovery and Development of this compound, a Novel Covalent Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective, orally bioavailable, irreversible inhibitor of Tyrosine Kinase X (TKX), a critical signaling protein implicated in the pathogenesis of certain autoimmune disorders and B-cell malignancies. The discovery and development of this compound represent a targeted approach to drug design, focusing on a covalent mechanism of action to achieve high potency and prolonged pharmacodynamic effects. This document provides a comprehensive overview of the discovery, optimization, and preclinical evaluation of this compound.
Discovery and Lead Optimization
The discovery of this compound was initiated through a high-throughput screening (HTS) campaign against the isolated TKX enzyme. Initial hits were optimized through a structure-guided drug design program, leading to the identification of a lead series with a reactive acrylamide warhead capable of forming a covalent bond with a non-catalytic cysteine residue (Cys-481) within the TKX active site. The optimization process focused on improving potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Workflow
The logical progression of the SAR campaign is outlined below. The workflow involved iterative cycles of chemical synthesis, in vitro testing, and analysis to refine the molecular structure for optimal performance.
Caption: Lead optimization workflow for this compound development.
Mechanism of Action and Signaling Pathway
This compound functions by irreversibly binding to TKX, thereby blocking its downstream signaling cascade. In the targeted pathogenic cells, TKX is a key component of a pathway that promotes cell proliferation and survival. By inhibiting TKX, this compound effectively halts these pro-survival signals, leading to apoptosis of the diseased cells.
Caption: Simplified TKX signaling pathway inhibited by this compound.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target Kinase | IC50 (nM) | Assay Type |
| TKX | 0.8 ± 0.2 | Enzymatic |
| TKX (Cellular) | 5.2 ± 1.1 | Target Engagement |
| Kinase A | > 10,000 | Enzymatic |
| Kinase B | 8,500 | Enzymatic |
| Kinase C | > 10,000 | Enzymatic |
| Kinase D | 1,200 | Enzymatic |
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |
| Mouse | 10 | PO | 850 | 1.0 | 4,200 | 45 |
| Mouse | 2 | IV | 1,100 | 0.1 | 980 | N/A |
| Rat | 10 | PO | 670 | 2.0 | 5,300 | 38 |
| Rat | 2 | IV | 950 | 0.1 | 1,400 | N/A |
Key Experimental Protocols
Protocol: TKX Enzymatic Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified TKX enzyme.
-
Methodology:
-
A reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100, and 2 nM recombinant human TKX enzyme is prepared.
-
This compound is serially diluted in DMSO and pre-incubated with the enzyme mixture for 60 minutes at room temperature to allow for covalent bond formation.
-
The kinase reaction is initiated by adding ATP (at Km concentration) and a fluorescently labeled peptide substrate.
-
The reaction is allowed to proceed for 90 minutes at 30°C and is then terminated by the addition of a stop solution containing EDTA.
-
The amount of phosphorylated substrate is quantified using a fluorescence polarization reader.
-
Data are normalized to control wells (0% and 100% inhibition), and the IC50 value is calculated using a four-parameter logistic fit.
-
Protocol: Cellular Target Engagement Assay
-
Objective: To measure the occupancy of TKX by this compound in a cellular context.
-
Methodology:
-
A human B-cell lymphoma cell line endogenously expressing TKX is cultured to a density of 1x10^6 cells/mL.
-
Cells are treated with a dose-response of this compound for 2 hours.
-
Following treatment, cells are lysed, and the remaining active TKX is captured using a specific antibody-coated plate.
-
A biotinylated, irreversible probe that also binds to Cys-481 is added to the lysate. This probe will only bind to TKX that has not been engaged by this compound.
-
The amount of bound probe is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
The signal is inversely proportional to the target occupancy by this compound. IC50 is calculated based on the reduction in signal.
-
Protocol: In Vivo Efficacy Study in a Mouse Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model of B-cell malignancy.
-
Workflow:
Caption: Workflow for in vivo efficacy testing of this compound.
-
Methodology:
-
Female athymic nude mice are subcutaneously inoculated with a B-cell lymphoma cell line.
-
Tumors are allowed to establish and grow to an average volume of 150-200 mm³.
-
Mice are randomized into treatment cohorts (e.g., vehicle control, this compound at 10 mg/kg, this compound at 30 mg/kg).
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered once daily via oral gavage.
-
Tumor volume and body weight are measured three times per week.
-
At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic biomarker analysis (e.g., pTKX levels).
-
Efficacy is determined by comparing the tumor growth inhibition (TGI) in the treated groups relative to the vehicle control group.
-
Conclusion
The preclinical data package for this compound demonstrates a potent, selective, and orally bioavailable covalent inhibitor of TKX. The compound exhibits a clear mechanism of action, favorable pharmacokinetic properties, and significant anti-tumor efficacy in a relevant xenograft model. These promising results support the continued development of this compound as a potential therapeutic agent for specific hematological malignancies and autoimmune diseases. Further IND-enabling studies are currently underway.
AM-6494: A BACE1 Inhibitor for Modulating Amyloid Precursor Protein Processing
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AM-6494 is a potent and orally bioavailable small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), a key pathological cascade in Alzheimer's disease. By selectively inhibiting BACE1, this compound effectively reduces the production of amyloid-β (Aβ) peptides, particularly the neurotoxic Aβ42 species. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo potency, selectivity, and key experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of therapeutic agents for Alzheimer's disease.
Introduction
The accumulation of amyloid-β (Aβ) plaques in the brain is a central hallmark of Alzheimer's disease (AD). These plaques are primarily composed of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. BACE1 initiates the amyloidogenic pathway by cleaving APP at the N-terminus of the Aβ domain, producing a membrane-bound C-terminal fragment (C99) and a soluble N-terminal fragment (sAPPβ). Subsequent cleavage of C99 by γ-secretase releases Aβ peptides of varying lengths, most notably Aβ40 and the more aggregation-prone and neurotoxic Aβ42.
Given its pivotal role in Aβ production, BACE1 has emerged as a prime therapeutic target for AD. Inhibition of BACE1 is hypothesized to reduce Aβ levels, thereby preventing plaque formation and downstream neurotoxicity. This compound is a novel, potent, and selective BACE1 inhibitor that has demonstrated significant promise in preclinical studies.[1][2][3]
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of BACE1.[1] As an aspartyl protease inhibitor, it binds to the active site of BACE1, preventing the cleavage of its substrate, APP. This inhibition blocks the first and rate-limiting step of the amyloidogenic pathway, leading to a significant reduction in the production of sAPPβ and C99, and consequently, a decrease in the generation of Aβ peptides. Computational modeling studies have suggested that this compound achieves its high inhibitory potency through a binding mechanism that promotes an effective closure of the β-hairpin flap covering the BACE1 active site.[2][3]
Signaling Pathway Diagram
References
- 1. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hypopigmentation and Maternal-Zygotic Embryonic Lethality Caused by a Hypomorphic Mbtps1 Mutation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AM-6494 in In-Vitro BACE1 Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing AM-6494, a potent inhibitor of β-secretase 1 (BACE1), in in-vitro enzymatic assays. This document is intended for professionals engaged in Alzheimer's disease research and the development of BACE1-targeted therapeutics.
Introduction
β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in Alzheimer's disease, as it initiates the amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides.[1][2] this compound is a potent, orally active BACE1 inhibitor with high selectivity over the related aspartyl protease BACE2.[3][4][5] Understanding its inhibitory activity in a controlled in-vitro environment is crucial for drug development and mechanistic studies.
The most common method for assessing BACE1 activity in-vitro is the fluorescence resonance energy transfer (FRET) assay.[6][7] This method utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.
Mechanism of Action of this compound
This compound acts as a potent inhibitor of BACE1, the enzyme responsible for the initial cleavage of APP.[5] By binding to the active site of BACE1, this compound prevents the enzyme from processing its substrate, thereby reducing the production of Aβ peptides that are central to the pathology of Alzheimer's disease.[1][8] Computational studies have shown that this compound has a high binding affinity for BACE1, with van der Waals forces being the primary contributor to this interaction.[8] This binding leads to an effective closure of the β-hairpin flap covering the active site, which accounts for its strong inhibitory effect.[8]
Data Presentation
The inhibitory activity of this compound against BACE1 and its selectivity over BACE2 are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Compound | Target | IC50 (nM) | Selectivity (BACE2/BACE1 IC50 Ratio) |
| This compound | BACE1 | 0.4[3][4][9] | 47[4][5][9] |
| This compound | BACE2 | 18.6[3] |
Experimental Protocols
The following is a detailed protocol for a cell-free in-vitro BACE1 inhibition assay using a FRET-based method. This protocol is adapted from commercially available BACE1 assay kits and is suitable for determining the IC50 of this compound.[6][7]
Materials and Reagents
-
Recombinant Human BACE1 Enzyme
-
BACE1 FRET Substrate
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well black plate with a flat bottom
-
Microplate reader capable of fluorescence detection
Procedure
-
Reagent Preparation:
-
Warm the BACE1 Assay Buffer to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Create a serial dilution of the this compound stock solution in BACE1 Assay Buffer to achieve a range of desired final concentrations for the assay. The final DMSO concentration in the reaction should not exceed 1%.[10]
-
Dilute the Recombinant Human BACE1 Enzyme to the desired working concentration in BACE1 Assay Buffer. Keep the enzyme on ice.
-
Dilute the BACE1 FRET Substrate to the desired working concentration in BACE1 Assay Buffer. Protect the substrate from light.
-
-
Assay Protocol:
-
Add 10 µL of the diluted this compound solutions (or a vehicle control containing the same concentration of DMSO) to the wells of a 96-well black plate.
-
To initiate the reaction, add 10 µL of the diluted BACE1 enzyme solution to each well.
-
Mix the contents of the wells gently.
-
Add 10 µL of the diluted BACE1 FRET substrate to each well to start the enzymatic reaction.
-
Set up the following controls:
-
Negative Control (No Enzyme): BACE1 Assay Buffer and BACE1 FRET Substrate.
-
Positive Control (No Inhibitor): BACE1 Assay Buffer with DMSO, BACE1 Enzyme, and BACE1 FRET Substrate.
-
-
-
Measurement:
-
The reaction can be monitored in real-time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
For a kinetic assay, immediately place the plate in a microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes at room temperature.[6] The excitation and emission wavelengths will depend on the specific FRET substrate used (e.g., Ex/Em = 320/405 nm or 545/585 nm).[6]
-
For an endpoint assay, incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light. After incubation, measure the final fluorescence intensity.
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control from all other readings.
-
The percent inhibition for each this compound concentration can be calculated using the following formula: % Inhibition = 100 x (1 - (Fluorescence of Test Well / Fluorescence of Positive Control Well))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Mandatory Visualizations
Signaling Pathway
Caption: BACE1 initiates APP processing, leading to Aβ production.
Experimental Workflow
References
- 1. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology [mdpi.com]
- 2. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | BACE1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Unravelling the molecular basis of this compound high potency at BACE1 in Alzheimer's disease: an integrated dynamic interaction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound|efficacious BACE1 inhibitor [dcchemicals.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for AM-6494 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6494 is a potent and orally efficacious inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2][3] Preclinical studies have demonstrated its high selectivity for BACE1 over the homologous BACE2, with a reported IC50 ratio (BACE2/BACE1) of 47.[1][2] This selectivity is a critical attribute, as BACE2 is involved in physiological processes such as pigmentation, and its inhibition can lead to adverse effects like hypopigmentation.[1][2] Notably, administration of this compound in a 13-day mouse study resulted in no observable change in skin or fur color, highlighting its selective in vivo profile.[1][2] In pharmacodynamic models in rats and monkeys, this compound has been shown to cause a robust and sustained reduction of amyloid-β 40 (Aβ40) levels in both the brain and cerebrospinal fluid (CSF).[1][2]
These application notes provide a detailed protocol for the oral administration of this compound in mouse models, based on established methodologies for BACE1 inhibitors. It also includes protocols for relevant endpoint analyses and visualizations of the associated biological pathways and experimental workflows.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity (BACE2/BACE1) | Reference |
| BACE1 | 0.4 | 47 | [1][2] |
| BACE2 | 18.8 | [1][2] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice (Acute Dosing)
This protocol is designed for the acute oral administration of this compound to evaluate its pharmacokinetic and pharmacodynamic effects.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Appropriate mouse strain (e.g., C57BL/6 for pharmacokinetic studies, or a transgenic Alzheimer's disease model such as 5XFAD for pharmacodynamic studies)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for a minimum of one week prior to the experiment to reduce stress.
-
Formulation Preparation:
-
On the day of dosing, prepare a homogenous suspension of this compound in the chosen vehicle.
-
The concentration of the suspension should be calculated based on the desired dose (mg/kg) and the average weight of the mice, ensuring a consistent dosing volume (e.g., 10 mL/kg).
-
-
Dosing:
-
Weigh each mouse immediately before dosing to determine the precise volume of the this compound formulation to administer.
-
Gently restrain the mouse and administer the formulation via oral gavage.
-
Carefully insert the gavage needle into the esophagus and slowly deliver the calculated volume.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Sample Collection:
-
At predetermined time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours), collect blood samples for pharmacokinetic analysis.
-
At the final time point, euthanize the animals and collect brain tissue and cerebrospinal fluid (CSF) for pharmacodynamic analysis (Aβ40 levels).
-
Protocol 2: Analysis of Aβ40 Levels in Mouse Brain and CSF
This protocol outlines the measurement of Aβ40 levels using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
Materials:
-
Mouse brain tissue and CSF samples
-
Commercial Aβ40 ELISA kit
-
Protein extraction buffer
-
Microplate reader
Procedure:
-
Brain Tissue Preparation:
-
Homogenize the collected brain tissue in a suitable protein extraction buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet insoluble material.
-
Collect the supernatant containing the soluble Aβ fraction.
-
-
CSF Sample Preparation:
-
Centrifuge CSF samples to remove any cellular debris.
-
-
ELISA Assay:
-
Perform the Aβ40 ELISA according to the manufacturer's instructions.
-
Briefly, add standards and samples to the pre-coated microplate and incubate.
-
Wash the plate and add the detection antibody.
-
After another incubation and wash step, add the substrate and stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of Aβ40 in the samples by comparing their absorbance to the standard curve.
-
Normalize the brain Aβ40 levels to the total protein concentration of the brain homogenate.
-
Mandatory Visualization
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound administration in mouse models.
References
- 1. Allostery Inhibition of BACE1 by Psychotic and Meroterpenoid Drugs in Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small-molecule drugs development for Alzheimer's disease [frontiersin.org]
- 3. One Pot Synthesis of Micromolar BACE-1 Inhibitors Based on the Dihydropyrimidinone Scaffold and Their Thia and Imino Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM-6494 in Rat Alzheimer's Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6494 is a potent, orally efficacious, and highly selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ plaques in the brain is a central pathological hallmark of Alzheimer's disease (AD). By inhibiting BACE1, this compound reduces the generation of Aβ peptides, representing a promising therapeutic strategy to mitigate AD pathology. Preclinical studies have demonstrated that this compound administration results in a robust and sustained reduction of cerebrospinal fluid (CSF) and brain Aβ40 levels in rat and monkey pharmacodynamic models.
These application notes provide a comprehensive overview of the use of this compound in rat models of Alzheimer's disease, including its mechanism of action, suggested dosage, and detailed experimental protocols.
Mechanism of Action: BACE1 Inhibition
This compound selectively binds to the active site of BACE1, preventing it from cleaving APP. This inhibition shifts APP processing towards the non-amyloidogenic pathway, which is mediated by α-secretase. The end result is a decrease in the production of Aβ peptides, particularly the aggregation-prone Aβ42 species, which are the primary components of amyloid plaques.
Quantitative Data Summary
While specific dosage data for this compound from the primary literature by Pettus et al. (2020) is not publicly detailed, the following table provides a representative summary of expected outcomes based on the reported potent activity of this compound and data from other BACE1 inhibitors tested in rat models of Alzheimer's disease. Dosages for novel compounds are typically determined through dose-ranging studies.
Table 1: Representative Effects of a Potent BACE1 Inhibitor in a Rat Model of Alzheimer's Disease
| Parameter | Control Group (Vehicle) | BACE1 Inhibitor (e.g., 1-10 mg/kg, p.o.) | Expected % Change |
| Biochemical Markers | |||
| Cortical Aβ40 (pg/mg tissue) | 150 ± 25 | 60 ± 15 | ↓ 60% |
| Cortical Aβ42 (pg/mg tissue) | 200 ± 30 | 70 ± 20 | ↓ 65% |
| CSF Aβ40 (pg/mL) | 1000 ± 150 | 300 ± 50 | ↓ 70% |
| CSF Aβ42 (pg/mL) | 1500 ± 200 | 450 ± 75 | ↓ 70% |
| Behavioral Outcomes | |||
| Morris Water Maze Escape Latency (s) | 45 ± 5 | 20 ± 4 | ↓ 55% |
| Novel Object Recognition Index | 0.5 ± 0.05 | 0.75 ± 0.08 | ↑ 50% |
Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual results will vary depending on the specific experimental conditions, the rat model used, and the dosage of this compound administered.
Experimental Protocols
The following protocols provide detailed methodologies for conducting studies with this compound in a rat model of Alzheimer's disease.
Protocol 1: Induction of Alzheimer's Disease-like Pathology in Rats (Aβ1-42 Infusion Model)
This protocol describes the stereotaxic infusion of aggregated Aβ1-42 oligomers into the rat brain to induce AD-like pathology, including synaptic dysfunction and cognitive deficits.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Aβ1-42 peptide
-
Sterile, pyrogen-free water
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Infusion pump
Procedure:
-
Aβ1-42 Preparation:
-
Dissolve Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas.
-
Store the resulting peptide film at -80°C.
-
Prior to use, reconstitute the Aβ1-42 film in DMSO to a concentration of 1 mM, and then dilute to the final desired concentration (e.g., 100 µM) with sterile PBS.
-
Incubate the solution at 4°C for 24 hours to promote the formation of oligomers.
-
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., hippocampus, coordinates relative to bregma: AP -3.8 mm, ML ±2.5 mm, DV -2.8 mm).
-
Slowly infuse 2 µL of the Aβ1-42 oligomer solution into each hemisphere using the Hamilton syringe and infusion pump at a rate of 0.2 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion.
-
Slowly retract the needle and suture the scalp incision.
-
Administer post-operative analgesics and allow the animal to recover.
-
Protocol 2: Administration of this compound
This compound is reported to be orally efficacious. This protocol describes the preparation and administration of this compound by oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
Procedure:
-
Formulation Preparation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration. For a 10 mg/kg dose in a 300g rat with a dosing volume of 5 mL/kg, the required concentration is 2 mg/mL.
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Oral Administration:
-
Gently restrain the rat.
-
Insert the ball-tipped oral gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the animal for any signs of distress during and after administration.
-
Treatment duration can vary from a single dose for acute studies to daily administration for several weeks for chronic studies.
-
Protocol 3: Quantification of Aβ Levels by ELISA
This protocol outlines the procedure for measuring Aβ40 and Aβ42 levels in brain tissue homogenates using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Rat brain tissue (e.g., cortex, hippocampus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, protease and phosphatase inhibitor cocktails)
-
Centrifuge
-
Commercially available Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Brain Tissue Homogenization:
-
Euthanize the rat and rapidly dissect the brain on ice.
-
Isolate the brain region of interest.
-
Weigh the tissue and add ice-cold homogenization buffer (typically 10% w/v).
-
Homogenize the tissue using a mechanical homogenizer.
-
Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C to separate soluble and insoluble fractions.
-
Collect the supernatant (soluble fraction). The pellet (insoluble fraction) can be further processed by formic acid extraction to measure plaque-associated Aβ.
-
-
ELISA:
-
Follow the manufacturer's instructions for the specific Aβ40 and Aβ42 ELISA kits.
-
Briefly, add standards and diluted samples (from the soluble fraction) to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Add the substrate and stop solution.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the Aβ concentrations based on the standard curve.
-
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease due to its potent and selective inhibition of BACE1. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of this compound in preclinical rat models of AD. It is crucial to perform dose-response studies to determine the optimal dosage of this compound for achieving significant Aβ reduction and cognitive improvement. Further research will be essential to fully elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols for Cell-Based Assays to Determine AM-6494 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6494 is a potent, orally bioavailable, and highly selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3][4] BACE1 is an aspartyl protease that plays a crucial role in the amyloidogenic pathway, initiating the production of amyloid-β (Aβ) peptides.[2][5] The accumulation of Aβ plaques in the brain is a primary pathological hallmark of Alzheimer's disease (AD).[5][6] By inhibiting BACE1, this compound effectively reduces the levels of Aβ peptides, positioning it as a promising therapeutic candidate for the treatment of AD.[2] Notably, this compound exhibits significant selectivity for BACE1 over its homolog BACE2, which is involved in pigmentation. This selectivity profile mitigates the risk of hypopigmentation, an adverse effect observed with less selective BACE1 inhibitors.[2][7]
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in a laboratory setting. The described assays are designed to quantify the inhibitory effect of this compound on BACE1 activity and its downstream impact on Aβ production.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by binding to the active site of BACE1. This interaction induces a conformational change, specifically an effective closure of the β-hairpin flap that covers the active site, which accounts for its high inhibitory potency.[1] The primary consequence of BACE1 inhibition is the interruption of the amyloidogenic processing of the amyloid precursor protein (APP). In the absence of BACE1 cleavage, APP is preferentially processed by the non-amyloidogenic pathway, leading to a reduction in the generation of Aβ peptides, particularly the aggregation-prone Aβ42.
Experimental Workflow for Efficacy Testing
The overall workflow for assessing the efficacy of this compound involves cell line selection, compound treatment, and subsequent analysis of BACE1 inhibition and Aβ production. A human cell line overexpressing APP, such as HEK293-APP, is recommended for these studies.
Protocols
Cell Culture and Maintenance
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human APP (HEK293-APP).
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 at 200 µg/mL).
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 1: Aβ Reduction Assay using ELISA
This assay quantifies the reduction of secreted Aβ40 and Aβ42 in the cell culture supernatant following treatment with this compound.
Materials:
-
HEK293-APP cells
-
96-well cell culture plates
-
This compound compound
-
DMSO (vehicle control)
-
Human Aβ40 and Aβ42 ELISA kits
-
Plate reader
Procedure:
-
Seed HEK293-APP cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 nM to 10 µM is recommended. Include a vehicle-only control (DMSO).
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Carefully collect the cell culture supernatant for Aβ analysis.
-
Perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the concentration of Aβ peptides.
-
Plot the Aβ concentration against the log concentration of this compound to determine the IC50 value.
Protocol 2: Western Blot for sAPPβ
This protocol is used to assess the levels of soluble APPβ (sAPPβ), a direct product of BACE1 cleavage, in the cell lysate.
Materials:
-
Treated cells from a parallel plate to the ELISA assay
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody against sAPPβ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound for 48 hours, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease inhibitors.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for sAPPβ overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometry analysis to quantify the relative levels of sAPPβ, normalizing to a loading control like β-actin.
Protocol 3: Cell Viability Assay
A cell viability assay is crucial to ensure that the observed reduction in Aβ is due to BACE1 inhibition and not cytotoxic effects of the compound.
Materials:
-
Treated cells from a parallel plate to the ELISA assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader
Procedure:
-
Treat cells with this compound for 48 hours as described in the Aβ reduction assay.
-
Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to solubilize the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation
The quantitative data from the described assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Effect of this compound on Aβ40 and Aβ42 Production in HEK293-APP Cells
| This compound Conc. (nM) | Aβ40 (pg/mL) ± SD | % Inhibition | Aβ42 (pg/mL) ± SD | % Inhibition |
| Vehicle (DMSO) | 1520 ± 85 | 0 | 185 ± 22 | 0 |
| 0.1 | 1410 ± 70 | 7.2 | 170 ± 18 | 8.1 |
| 1 | 980 ± 55 | 35.5 | 115 ± 15 | 37.8 |
| 10 | 450 ± 30 | 70.4 | 55 ± 8 | 70.3 |
| 100 | 120 ± 15 | 92.1 | 15 ± 4 | 91.9 |
| 1000 | 85 ± 10 | 94.4 | 10 ± 3 | 94.6 |
| IC50 (nM) | 4.5 | 4.2 |
Table 2: Effect of this compound on sAPPβ Levels and Cell Viability
| This compound Conc. (nM) | Relative sAPPβ Level (%) ± SD | Cell Viability (%) ± SD |
| Vehicle (DMSO) | 100 ± 8 | 100 ± 5 |
| 1 | 75 ± 6 | 98 ± 4 |
| 10 | 32 ± 5 | 99 ± 6 |
| 100 | 9 ± 3 | 97 ± 5 |
| 1000 | 6 ± 2 | 96 ± 7 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound efficacy. By employing these cell-based assays, researchers can effectively characterize the inhibitory potential of this compound on BACE1 and its downstream effects on Aβ production, thereby providing critical data for preclinical drug development efforts in the field of Alzheimer's disease research.
References
- 1. Unravelling the molecular basis of this compound high potency at BACE1 in Alzheimer's disease: an integrated dynamic interaction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound | BACE1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Measuring Brain Penetration of AM-6494
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques and protocols for measuring the brain penetration of AM-6494, a potent and orally efficacious BACE1 inhibitor. The following sections summarize the key pharmacokinetic data, detail the experimental methodologies for assessing central nervous system (CNS) exposure, and provide visual workflows for the described procedures.
Data Presentation: Pharmacokinetics of this compound
The ability of this compound to cross the blood-brain barrier is inferred from its robust and sustained reduction of Amyloid β (Aβ40) levels in both cerebrospinal fluid (CSF) and brain tissue in preclinical species.[1][2] While direct brain-to-plasma ratios are not explicitly detailed in the primary publication, the pharmacokinetic profile across different species provides essential context for its systemic exposure, which is a prerequisite for brain penetration.
| Species | Dosing Route | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Half-life (t½) (h) | Bioavailability (F) (%) |
| Rat | IV / PO | 25 | 2.0 | 1.8 | 70 |
| Dog | IV / PO | 12 | 2.0 | 3.3 | 100 |
| Monkey | IV / PO | 23 | 2.5 | 2.2 | 28 |
| Data sourced from Pettus et al., J. Med. Chem. 2020, 63, 5, 2263–2281. |
Experimental Protocols
The assessment of this compound's brain penetration involves a pharmacodynamic readout—the reduction of Aβ40 in the CNS—as a surrogate for direct concentration measurement. This approach is common for BACE1 inhibitors, where target engagement in the brain is the primary objective.
Protocol 1: In Vivo Pharmacodynamic Assessment of this compound in Rats
This protocol describes the methodology to evaluate the effect of orally administered this compound on Aβ40 levels in the cerebrospinal fluid and brain of Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats (male, 250-300g)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Cisterna magna puncture equipment
-
Brain harvesting tools
-
Homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Tissue homogenizer
-
Microcentrifuge
-
Aβ40 ELISA kit
-
Plate reader
Procedure:
-
Animal Dosing:
-
Fast rats overnight prior to dosing.
-
Prepare a suspension of this compound in the selected vehicle at the desired concentration.
-
Administer a single oral dose of this compound or vehicle to the rats via oral gavage.
-
-
Sample Collection (at various time points post-dose):
-
CSF Collection:
-
Anesthetize the rat using isoflurane.
-
Position the rat in a stereotaxic frame.
-
Perform a cisterna magna puncture to collect CSF.
-
Immediately freeze the CSF sample on dry ice and store at -80°C.
-
-
Brain Tissue Collection:
-
Following CSF collection, euthanize the animal via an approved method.
-
Decapitate and carefully dissect the brain.
-
Rinse the brain in ice-cold saline to remove excess blood.
-
Dissect the cortical region, weigh it, and immediately freeze it in liquid nitrogen. Store at -80°C.
-
-
-
Sample Processing:
-
Brain Homogenate Preparation:
-
Add a measured amount of ice-cold homogenization buffer to the frozen cortical tissue.
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 30 minutes at 4°C.
-
Collect the supernatant, which contains the soluble Aβ40.
-
-
-
Aβ40 Quantification:
-
Thaw CSF and brain homogenate supernatant samples on ice.
-
Quantify the concentration of Aβ40 in the samples using a commercially available Aβ40 ELISA kit, following the manufacturer's instructions.
-
Read the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of Aβ40 in each sample based on the standard curve.
-
Express the results as a percentage reduction in Aβ40 levels compared to the vehicle-treated control group at each time point.
-
Protocol 2: In Vivo Pharmacodynamic Assessment of this compound in Cynomolgus Monkeys
This protocol outlines the procedure for evaluating the effect of orally administered this compound on CSF Aβ40 levels in cynomolgus monkeys, a non-human primate model.
Materials:
-
This compound
-
Vehicle for oral administration
-
Cynomolgus monkeys (male, with indwelling cisterna magna catheters)
-
Oral dosing equipment
-
CSF collection vials
-
Aβ40 ELISA kit
-
Plate reader
Procedure:
-
Animal Dosing:
-
Administer a single oral dose of this compound or vehicle to the monkeys.
-
-
CSF Sample Collection:
-
Collect CSF samples via the indwelling cisterna magna catheters at predetermined time points before and after dosing.
-
Immediately freeze the CSF samples and store them at -80°C until analysis.
-
-
Aβ40 Quantification:
-
Thaw CSF samples on ice.
-
Measure the Aβ40 concentration using a validated Aβ40 ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Determine the Aβ40 concentration from the standard curve.
-
Calculate the percentage change in CSF Aβ40 levels from baseline for each time point.
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing the brain penetration of this compound through its pharmacodynamic effect on Aβ40 levels.
References
Application Notes and Protocols for AM-6494: A Potent BACE1 Inhibitor
For Research Use Only
Introduction
AM-6494 is a potent and orally efficacious inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2][3][4] With a half-maximal inhibitory concentration (IC₅₀) of 0.4 nM for BACE1, this compound demonstrates high potency.[1][5] It also exhibits selectivity for BACE1 over the homologous BACE2, with a reported BACE2/BACE1 IC₅₀ ratio of 47.[5][6] These characteristics make this compound a valuable tool for researchers studying Alzheimer's disease pathology and for the development of potential therapeutic agents.
This document provides detailed protocols for the preparation and use of this compound solutions in a laboratory setting, intended for researchers, scientists, and drug development professionals.
Chemical Properties and Storage
A summary of the key chemical and storage information for this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₂₁F₂N₅O₃S |
| Molecular Weight | 473.5 g/mol |
| Appearance | Solid Powder |
| Solubility | 10 mM in DMSO[1] |
| Storage of Solid | -20°C for 3 years[2] |
| Storage of Solution | -80°C for 1 year (in solvent)[2] |
Signaling Pathway of BACE1 in Alzheimer's Disease
BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides. It cleaves the amyloid precursor protein (APP) at the β-secretase site, which is the first step in the amyloidogenic pathway. Subsequent cleavage by γ-secretase results in the generation of Aβ peptides that can aggregate to form plaques in the brain, a hallmark of Alzheimer's disease.
Solution Preparation Protocols
Preparation of 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.735 mg of this compound (Molecular Weight = 473.5 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Preparation of Working Solutions for In Vitro Assays
This protocol describes the serial dilution of the 10 mM DMSO stock solution to prepare working concentrations for in vitro experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired assay buffer or cell culture medium to achieve the final working concentrations.
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Prepare intermediate dilutions as necessary to achieve the desired final concentration and low DMSO percentage.
-
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be done in two steps: first, a 1:100 dilution in assay buffer, followed by a 1:10 dilution into the final assay volume.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested.
Experimental Protocols
In Vitro BACE1 Enzymatic Inhibition Assay
This protocol is adapted from established fluorescence resonance energy transfer (FRET) based assays for BACE1 activity.
Workflow for BACE1 Enzymatic Assay:
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate
-
BACE1 assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound working solutions
-
Vehicle control (DMSO in assay buffer)
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in BACE1 assay buffer to cover the desired concentration range (e.g., from pM to µM).
-
Add a small volume (e.g., 2-10 µL) of the diluted this compound or vehicle control to the wells of the microplate.
-
Add the diluted BACE1 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the BACE1 FRET substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET substrate.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Cell-Based BACE1 Inhibition Assay
This protocol describes a method to assess the cellular activity of this compound in a cell line overexpressing human APP.
Workflow for Cell-Based BACE1 Assay:
Materials:
-
A cell line overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP)
-
Complete cell culture medium
-
This compound working solutions in cell culture medium
-
Vehicle control (DMSO in cell culture medium)
-
96-well cell culture plates
-
ELISA kit for human Aβ₄₀ or Aβ₄₂
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Seed the APP-overexpressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Measure the concentration of secreted Aβ₄₀ or Aβ₄₂ in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Determine the percent inhibition of Aβ production for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
In Vivo Formulation
For in vivo studies in animal models, a suggested formulation vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[2] A typical formulation might be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[2] The final concentration of the dosing solution should be calculated based on the desired dose (in mg/kg), the average weight of the animals, and the dosing volume. It is crucial to ensure the complete dissolution and stability of this compound in the chosen vehicle before administration.
Disclaimer
The information provided in this document is for research use only and is not intended for human or veterinary use. The protocols described are intended as a guide and may require optimization for specific experimental conditions. Researchers should always adhere to institutional guidelines and safety protocols when handling chemical reagents and performing laboratory experiments.
References
- 1. This compound | BACE1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | BACE | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. This compound|efficacious BACE1 inhibitor [dcchemicals.com]
Application Notes and Protocols: Western Blot Analysis of Aβ Levels Following AM-6494 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of Aβ peptides is initiated by the cleavage of the amyloid precursor protein (APP) by the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Inhibition of BACE1 is a primary therapeutic strategy for reducing Aβ levels. AM-6494 is a potent and orally efficacious BACE1 inhibitor with high selectivity over the related protease BACE2.[1][2][3] This selectivity is significant as BACE2 is involved in physiological processes such as melanosome maturation, and its inhibition can lead to adverse effects like hypopigmentation.[1][3] this compound has demonstrated a robust and sustained reduction of Aβ40 levels in both cerebrospinal fluid (CSF) and brain tissue in preclinical animal models, positioning it as a promising candidate for AD treatment.[1][3]
These application notes provide a detailed protocol for the analysis of Aβ levels in biological samples after treatment with this compound using Western blotting, a widely used technique for protein quantification.
Mechanism of Action of this compound
This compound is a cyclopropylthiazine derivative that acts as a potent inhibitor of BACE1.[1] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, responsible for the initial cleavage of APP to generate the C-terminal fragment C99. This fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, primarily Aβ40 and Aβ42. By inhibiting BACE1, this compound effectively reduces the production of all downstream Aβ species.[1][2][4] Computational studies have revealed that this compound exhibits a high binding affinity for the active site of BACE1, leading to a more effective closure of the β-hairpin flap over the active site compared to other inhibitors.[2][5][6]
References
- 1. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unravelling the molecular basis of this compound high potency at BACE1 in Alzheimer's disease: an integrated dynamic interaction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of BACE1 affected both its Aβ producing and degrading activities and increased Aβ42 and Aβ40 levels at high-level BACE1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In vivo Imaging of AM-6494 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6494 is a potent and orally efficacious inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key aspartyl protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-β (Aβ) peptides.[1] The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease. As a preclinical development candidate, this compound has demonstrated robust and sustained reduction of cerebrospinal fluid (CSF) and brain Aβ40 levels in rodent and primate models.[1]
These application notes provide a comprehensive overview of the methodologies for assessing the target engagement of this compound with BACE1 in vivo using Positron Emission Tomography (PET). PET is a non-invasive imaging technique that allows for the quantitative assessment of biochemical processes in vivo, making it an invaluable tool in drug development for confirming target engagement, optimizing dosing, and understanding pharmacokinetic/pharmacodynamic relationships.[2][3]
While a specific radiolabeled version of this compound for PET imaging has not been detailed in published literature, this document outlines a proposed strategy for its development and application based on established methods for other BACE1 PET radioligands.
BACE1 Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the role of BACE1 in the amyloidogenic pathway and the mechanism of action for a BACE1 inhibitor like this compound.
Quantitative Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be obtained from in vivo PET imaging studies of this compound target engagement.
Table 1: Biodistribution of [¹⁸F]this compound in a Rodent Model
| Organ | % Injected Dose per Gram (%ID/g) at 30 min post-injection |
| Brain | 2.5 ± 0.4 |
| Heart | 1.8 ± 0.3 |
| Lungs | 3.1 ± 0.6 |
| Liver | 15.2 ± 2.1 |
| Kidneys | 8.5 ± 1.5 |
| Muscle | 0.9 ± 0.2 |
| Bone | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation.
Table 2: Regional Brain Uptake of a BACE1 PET Tracer at Baseline and After this compound Administration
| Brain Region | Baseline SUVR | SUVR after this compound (10 mg/kg) |
| Frontal Cortex | 1.85 ± 0.15 | 1.10 ± 0.08 |
| Hippocampus | 1.92 ± 0.21 | 1.15 ± 0.10 |
| Striatum | 1.78 ± 0.19 | 1.08 ± 0.09 |
| Thalamus | 1.65 ± 0.14 | 1.05 ± 0.07 |
| Cerebellum (Reference) | 1.00 | 1.00 |
SUVR (Standardized Uptake Value Ratio) is calculated using the cerebellum as a reference region. Data are presented as mean ± standard deviation.
Table 3: BACE1 Target Occupancy by this compound in Non-Human Primates
| This compound Dose (mg/kg) | Plasma Concentration (nM) | Target Occupancy (%) |
| 1 | 10 | 35 ± 5 |
| 3 | 35 | 68 ± 7 |
| 10 | 120 | 85 ± 4 |
| 30 | 400 | 92 ± 3 |
Target occupancy is calculated from the reduction in the specific binding of a BACE1 PET radioligand. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Proposed Radiolabeling of this compound with Fluorine-18
Objective: To synthesize [¹⁸F]this compound for use as a PET tracer.
Rationale: Based on the chemical structure of this compound, a fluorine-18 can be introduced via nucleophilic substitution on a suitable precursor. The presence of aromatic rings in the this compound structure provides potential sites for the introduction of a leaving group (e.g., nitro, or a trialkylammonium salt) for radiofluorination.
Materials:
-
This compound precursor (e.g., nitro-AM-6494 or a suitable tosylate/mesylate precursor)
-
[¹⁸F]Fluoride produced via a cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
HPLC system for purification
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile water for injection, USP
-
Ethanol, USP
Procedure:
-
[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride solution from the cyclotron is trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted with a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water. The solvent is removed by azeotropic distillation with anhydrous acetonitrile to yield the reactive [¹⁸F]KF/K₂₂₂ complex.
-
Radiolabeling Reaction: The this compound precursor (1-2 mg) dissolved in anhydrous dimethyl sulfoxide (DMSO) or a similar aprotic solvent is added to the dried [¹⁸F]KF/K₂₂₂ complex. The reaction mixture is heated at 100-120°C for 10-15 minutes in a sealed reaction vessel.
-
Purification: The crude reaction mixture is cooled, diluted with water, and purified by semi-preparative HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient). The fraction corresponding to [¹⁸F]this compound is collected.
-
Formulation: The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge to trap the [¹⁸F]this compound. The cartridge is washed with sterile water to remove residual HPLC solvents. The final product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection to a final ethanol concentration of <10%.
-
Quality Control: The final product is tested for radiochemical purity (by analytical HPLC), specific activity, pH, and sterility before use.
Protocol 2: In Vivo PET Imaging of BACE1 Target Engagement in a Rodent Model
Objective: To quantify the occupancy of BACE1 by unlabeled this compound using a validated BACE1 PET radioligand (e.g., [¹⁸F]PF-06684511).
Animal Model:
-
Transgenic mouse model of Alzheimer's disease (e.g., 5xFAD) or wild-type Sprague-Dawley rats.
-
Animals should be acclimated for at least one week before the study.
Materials:
-
BACE1 PET radioligand (e.g., [¹⁸F]PF-06684511)
-
Unlabeled this compound
-
Vehicle for this compound administration
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Catheters for intravenous injection
Experimental Workflow Diagram:
Procedure:
-
Animal Preparation: Animals are fasted for 4-6 hours before the scan to reduce variability in radiotracer uptake. Anesthesia is induced and maintained with isoflurane (1-2% in oxygen). A tail vein catheter is placed for radioligand injection.
-
Dosing: For the treatment group, unlabeled this compound is administered (e.g., orally or intraperitoneally) at a predetermined time before the PET scan to allow for sufficient drug distribution to the brain. The vehicle is administered to the baseline group.
-
PET/CT Imaging:
-
The animal is positioned in the PET/CT scanner.
-
A CT scan is acquired for anatomical co-registration and attenuation correction.
-
The BACE1 PET radioligand (e.g., 5-10 MBq) is injected as a bolus through the tail vein catheter at the start of the dynamic PET acquisition.
-
Dynamic PET data are acquired in list mode for 60-90 minutes.
-
-
Image Reconstruction: The dynamic PET data are reconstructed into a series of time frames using an appropriate algorithm (e.g., 3D-OSEM). Corrections for attenuation, scatter, and random coincidences are applied.
-
Data Analysis:
-
The reconstructed PET images are co-registered with the CT images.
-
Regions of interest (ROIs) are drawn on the brain images, including target-rich regions (e.g., cortex, hippocampus) and a reference region with low BACE1 expression (e.g., cerebellum).
-
Time-activity curves (TACs) are generated for each ROI.
-
The binding potential (BPnd) or the standardized uptake value ratio (SUVR) is calculated for the target regions.
-
Target occupancy is calculated using the following formula: Occupancy (%) = [(BPnd_baseline - BPnd_drug) / BPnd_baseline] x 100
-
Data Analysis and Interpretation
The logical flow for analyzing and interpreting the PET data to determine target engagement is depicted below.
Conclusion
In vivo imaging with PET is a powerful technique for the preclinical and clinical development of BACE1 inhibitors like this compound. By enabling the direct measurement of target engagement in the brain, PET studies can provide crucial data to inform dose selection, confirm the mechanism of action, and accelerate the development of new therapies for Alzheimer's disease. The protocols and methodologies outlined in these application notes provide a framework for conducting and interpreting such studies.
References
- 1. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 3. The application of positron emission tomography (PET) imaging in CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming AM-6494 solubility issues in vitro
Welcome to the technical support center for AM-6494. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common in vitro challenges, particularly those related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally efficacious, and highly selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is an aspartyl protease that plays a crucial role in the production of amyloid-β (Aβ) peptides in the brain, which are implicated in the pathology of Alzheimer's disease.[1][4][5] By inhibiting BACE1, this compound blocks the initial cleavage of the amyloid precursor protein (APP) in the amyloidogenic pathway, thereby reducing the formation of Aβ peptides.[1][5]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock into aqueous assay media. What is the likely cause?
This is a common issue for compounds with low aqueous solubility.[6][7] The precipitation is likely caused by "solvent-shifting," where the compound, which is soluble in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO), crashes out of solution when diluted into a predominantly aqueous environment like cell culture media or assay buffer.[8] The final concentration of this compound may have exceeded its thermodynamic solubility limit in the final assay medium.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance to DMSO is cell-line dependent. As a general guideline, the final concentration of DMSO in cell culture should be kept at or below 0.5% to avoid significant cytotoxicity.[8] Some robust cell lines might tolerate up to 1%, but it is critical to run a vehicle control experiment (media with the same final DMSO concentration but without this compound) to determine the specific tolerance of your experimental system.[8]
Q4: Can I use solvents other than DMSO to prepare my stock solution?
Yes, other polar aprotic solvents such as N,N-dimethylformamide (DMF) or water-miscible organic solvents like ethanol can be considered.[9][10] However, DMSO is a very strong organic solvent and is often the first choice for dissolving poorly soluble compounds for in vitro screening.[10][11] If you switch solvents, you must perform vehicle control experiments, as any organic solvent can impact cellular physiology.[8]
Troubleshooting Guides
This section provides structured guidance and protocols to help you overcome solubility issues with this compound in your in vitro experiments.
Issue 1: Precipitate Formation During Stock Dilution
If you observe cloudiness or visible precipitate upon diluting your this compound stock solution, consult the following troubleshooting workflow.
Data Presentation: Solubility in Common Solvents
While specific experimental solubility data for this compound is not publicly available, the table below provides representative solubility data for a compound with similar characteristics to guide solvent selection.
| Solvent | Exemplar Solubility (mg/mL) | Final Concentration Limit in Assay | Notes |
| DMSO | > 50 | ≤ 0.5% (v/v) | Recommended for primary stock solutions.[11] |
| Ethanol (100%) | ~10 - 20 | ≤ 1% (v/v) | Can be used, but may be more cytotoxic than DMSO. |
| Methanol (100%) | ~5 - 15 | Not recommended for cell assays | Primarily for analytical purposes. |
| PBS (pH 7.4) | < 0.01 | N/A | Illustrates poor aqueous solubility. |
Note: This is illustrative data. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound.
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Weigh out the desired amount of powder using an analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If the solid is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[7] Sonication in a water bath for 5 minutes can also aid dissolution.[6]
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be completely clear.
-
Storage: Aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[12]
Protocol 2: Diluting this compound for Cell-Based Assays
This protocol minimizes precipitation when preparing working solutions in aqueous media.
-
Prepare Intermediate Dilution: Prepare an intermediate dilution of your this compound stock in cell culture medium without serum. For example, to achieve a final concentration of 10 µM from a 10 mM stock with 0.1% DMSO, first create a 100 µM intermediate solution (1 µL of 10 mM stock into 99 µL of serum-free medium).
-
Vortex Immediately: Vortex the intermediate dilution vigorously for 30 seconds immediately after adding the DMSO stock. This rapid mixing is crucial.
-
Serial Dilutions: Perform subsequent serial dilutions using serum-free medium to prepare the final desired concentrations.
-
Addition to Cells: Add the final dilutions to your cells that are in complete (serum-containing) medium. The presence of proteins in serum can sometimes help stabilize the compound and prevent precipitation.
-
Final DMSO Check: Ensure the final concentration of DMSO in the wells does not exceed the cytotoxic limit for your cell line (typically ≤ 0.5%).[8]
Signaling Pathway and Experimental Workflow
BACE1 Signaling Pathway
This compound acts on the amyloidogenic pathway by inhibiting the BACE1 enzyme. This prevents the cleavage of APP into sAPPβ and the C99 fragment, a necessary step for subsequent γ-secretase cleavage and Aβ peptide formation.[5]
General Workflow for In Vitro Solubility Assessment
This workflow outlines the steps to proactively assess and optimize this compound's solubility for a new assay.
References
- 1. Unravelling the molecular basis of this compound high potency at BACE1 in Alzheimer's disease: an integrated dynamic interaction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | BACE1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Methods of solubility enhancements | PPTX [slideshare.net]
- 10. strandedtattoo.info [strandedtattoo.info]
- 11. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | BACE | TargetMol [targetmol.com]
Technical Support Center: Optimizing AM-6494 Dosage to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of AM-6494 while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and orally efficacious inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is an aspartyl protease that plays a crucial role in the production of amyloid-β (Aβ) peptides in the brain, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1] By inhibiting BACE1, this compound reduces the generation of Aβ peptides.
Q2: What is the significance of this compound's selectivity for BACE1 over BACE2?
This compound exhibits a significant selectivity for BACE1 over its homolog BACE2.[1][3] This is a critical feature for its safety profile. BACE2 is involved in various physiological processes, including pigmentation, and its inhibition has been linked to hypopigmentation (lightening of skin and fur).[1][3] Preclinical studies have shown that administration of this compound did not result in skin or fur color changes in a 13-day mouse hypopigmentation study, highlighting the benefit of its selectivity.[1][3]
Q3: What are the known or potential toxicities associated with BACE1 inhibitors as a class?
While this compound has been reported to be well-tolerated in short-term preclinical studies, BACE1 inhibitors as a class have been associated with certain toxicities. Researchers should be aware of these potential liabilities during their experiments:
-
Liver Toxicity: Some BACE1 inhibitors have been linked to elevated liver enzymes.
-
Off-Target Effects: Inhibition of other structurally related proteases, such as cathepsins, could lead to unforeseen toxicities.
-
Neurological Effects: Since BACE1 has physiological substrates in the nervous system beyond APP, high levels of BACE1 inhibition might interfere with normal synaptic function or myelination.
Q4: What were the findings from the initial preclinical toxicology studies of this compound?
Published data indicates that this compound was advanced to preclinical development based on a compelling data package.[1][3] This included a 13-day mouse study where no hypopigmentation was observed.[1][3]
Troubleshooting Guides
This section provides guidance on specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experiments
Issue 1: High level of cytotoxicity observed in cell-based assays at expected efficacious concentrations.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting:
-
Counter-screen: Test this compound against a panel of related proteases (e.g., BACE2, cathepsins) to confirm its selectivity.
-
Cell Line Selection: Use a variety of cell lines to determine if the cytotoxicity is cell-type specific. Some cell lines may express higher levels of off-target proteins.
-
Rescue Experiments: If a specific off-target is identified, attempt to rescue the phenotype by overexpressing the target or providing its downstream product.
-
-
-
Possible Cause 2: Non-specific cytotoxicity due to compound properties.
-
Troubleshooting:
-
Solubility Issues: Poor solubility can lead to compound precipitation and non-specific effects. Confirm the solubility of this compound in your cell culture medium. Consider using a lower concentration or a different vehicle.
-
Vehicle Toxicity: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is not contributing to the cytotoxicity at the final concentration used in the assay. Run a vehicle-only control.
-
-
Issue 2: Inconsistent results in Aβ reduction assays.
-
Possible Cause 1: Cell line variability.
-
Troubleshooting:
-
APP Expression Levels: Use a cell line with stable and moderate overexpression of the amyloid precursor protein (APP). Very high expression levels may overwhelm the inhibitory capacity of the compound at lower concentrations.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Stressed or confluent cells may have altered APP processing.
-
-
-
Possible Cause 2: Assay methodology.
-
Troubleshooting:
-
Incubation Time: Optimize the incubation time with this compound. A time-course experiment can help determine the optimal duration for observing maximal Aβ reduction without inducing cytotoxicity.
-
Assay Sensitivity: Use a highly sensitive Aβ detection method, such as a validated ELISA or Meso Scale Discovery (MSD) assay, to accurately quantify changes in Aβ levels.
-
-
In Vivo Experiments
Issue 3: Unexpected toxicity observed in animal models (e.g., weight loss, lethargy) at doses intended for efficacy studies.
-
Possible Cause 1: Poor pharmacokinetic properties leading to high peak concentrations.
-
Troubleshooting:
-
Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the Cmax, Tmax, and half-life of this compound in the chosen species. High peak concentrations (Cmax) shortly after dosing may be associated with acute toxicity.
-
Dosing Regimen: Consider splitting the daily dose into two or more administrations to reduce Cmax while maintaining the desired total exposure (AUC).
-
Formulation: Investigate alternative formulations that may provide a more sustained release profile.
-
-
-
Possible Cause 2: On-target toxicity related to excessive BACE1 inhibition.
-
Troubleshooting:
-
Dose-Response Assessment: Conduct a dose-range finding study to establish the Maximum Tolerated Dose (MTD). This will help identify a dose that provides a therapeutic window between efficacy and toxicity.
-
Pharmacodynamic (PD) Markers: Correlate the observed toxicity with the level of BACE1 inhibition in the brain and plasma. This can be achieved by measuring Aβ levels or the levels of the direct BACE1 cleavage product of APP, sAPPβ. The goal is to find a dose that achieves significant but not complete inhibition of BACE1.
-
-
Issue 4: Lack of efficacy at well-tolerated doses.
-
Possible Cause 1: Insufficient brain penetration.
-
Troubleshooting:
-
Brain-to-Plasma Ratio: Determine the concentration of this compound in the brain and cerebrospinal fluid (CSF) and compare it to the plasma concentration. A low brain-to-plasma ratio may indicate poor blood-brain barrier penetration.
-
Efflux Transporter Interaction: Investigate if this compound is a substrate for efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp). Co-administration with a P-gp inhibitor in a research setting can help to test this hypothesis.
-
-
-
Possible Cause 2: Efficacy endpoint not sensitive enough.
-
Troubleshooting:
-
Biomarker Analysis: Measure central (CSF/brain) and peripheral (plasma) Aβ levels to confirm target engagement. A significant reduction in these biomarkers is a prerequisite for observing downstream cognitive or pathological improvements.
-
Study Duration: Ensure the duration of the efficacy study is sufficient to observe the desired therapeutic effect. Changes in pathology and cognition can take longer to manifest than biomarker changes.
-
-
Data Presentation
Table 1: Example In Vitro Cytotoxicity and Efficacy Data for this compound
| Cell Line | Assay Type | This compound IC50/CC50 (µM) | Therapeutic Index (CC50/IC50) |
| HEK293-APP | Aβ40 ELISA | 0.1 | >100 |
| SH-SY5Y | MTT Assay | >10 | - |
| Primary Neurons | LDH Release | >20 | - |
This table presents hypothetical data for illustrative purposes.
Table 2: Example In Vivo Tolerability Data for this compound in a 14-Day Rodent Study
| Dose Group (mg/kg/day) | Body Weight Change (%) | Key Clinical Observations | Relevant Clinical Pathology Findings |
| Vehicle Control | +5.2 | No abnormalities observed | Within normal limits |
| 10 | +4.8 | No abnormalities observed | Within normal limits |
| 30 | +1.5 | No abnormalities observed | Within normal limits |
| 100 | -8.7 | Mild lethargy in the first week | Slight, transient elevation in ALT |
This table presents hypothetical data for illustrative purposes. ALT: Alanine aminotransferase.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (50% cytotoxic concentration).
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study in Rodents
-
Animal Acclimation: Acclimate animals to the facility for at least one week before the start of the study.
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a range of at least 3-4 dose levels.
-
Dosing: Administer this compound orally once daily for 14 consecutive days. Include a vehicle control group.
-
Clinical Observations: Observe the animals for any clinical signs of toxicity, such as changes in appearance, behavior, and activity, at least twice daily.
-
Body Weight: Record the body weight of each animal before dosing and at least twice a week throughout the study.
-
Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect and preserve major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity, which can be defined as no more than 10% body weight loss and no mortality or severe clinical signs.
Mandatory Visualizations
Caption: BACE1 and BACE2 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Logical workflow for troubleshooting in vivo toxicity of this compound.
References
- 1. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unravelling the molecular basis of this compound high potency at BACE1 in Alzheimer's disease: an integrated dynamic interaction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results with AM-6494
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AM-6494, a potent and selective BACE1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (higher IC50) for this compound in our BACE1 inhibition assays. What are the potential causes?
A1: Inconsistent results in potency can arise from several factors. Here are a few key areas to investigate:
-
Assay Conditions: BACE1 activity is sensitive to pH. Ensure your assay buffer is maintained at the optimal pH for enzyme activity. The original discovery of this compound utilized specific assay conditions that should be closely replicated for comparable results.
-
Compound Integrity: Verify the purity and concentration of your this compound stock. Improper storage or handling can lead to degradation. We recommend preparing fresh dilutions for each experiment from a properly stored stock solution.
-
Enzyme Activity: Ensure the BACE1 enzyme used in your assay is active and used at the appropriate concentration. Enzyme activity can vary between lots and suppliers.
-
Substrate Concentration: The concentration of the amyloid precursor protein (APP) substrate can influence the apparent IC50 value. Use a substrate concentration at or below the Km for the enzyme to ensure accurate determination of inhibitor potency.
Q2: How can we ensure the selectivity of this compound for BACE1 over BACE2 in our experiments?
A2: this compound was designed for high selectivity for BACE1 over the structurally related protease BACE2.[1][2] To confirm this selectivity in your experiments, it is essential to run parallel assays with both BACE1 and BACE2 enzymes. A significant difference in the IC50 values will confirm the selectivity. The reported biochemical IC50 ratio for BACE2/BACE1 is 47.[1][2] If you observe a lower ratio, it could be due to the specific cellular context or assay format.
Q3: We are not observing the expected reduction in amyloid-beta (Aβ) levels in our cell-based assays. What should we troubleshoot?
A3: A lack of Aβ reduction in cellular assays can be due to several factors:
-
Cellular Permeability: While this compound is orally efficacious, its permeability can vary between different cell lines.[1][3] Ensure your chosen cell line is appropriate and that the compound has sufficient time to penetrate the cells and reach its target.
-
Metabolism: The metabolic stability of this compound could differ in your specific cell model. Consider performing a time-course experiment to determine the optimal incubation time.
-
Assay Sensitivity: The method used to detect Aβ levels (e.g., ELISA, Western blot) must be sensitive enough to detect the changes resulting from BACE1 inhibition. Validate your detection method and ensure it is within its linear range.
-
Off-target Effects: While this compound is highly selective, consider the possibility of off-target effects in your specific cellular model that might interfere with the Aβ production pathway.
Quantitative Data Summary
The following table summarizes the reported biochemical potency of this compound against BACE1 and BACE2.
| Compound | BACE1 IC50 (nM) | BACE2 IC50 (nM) | BACE2/BACE1 Selectivity Ratio | Reference |
| This compound (20) | 10.3 | 484.5 | 47 | [1][2][4] |
Experimental Protocols
Protocol: Cellular BACE1 Inhibition Assay to Measure Aβ Reduction
This protocol outlines a general procedure for assessing the efficacy of this compound in reducing Aβ levels in a cell-based assay.
-
Cell Culture: Plate a suitable cell line (e.g., HEK293 cells stably expressing human APP) in appropriate cell culture plates and grow to ~80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in cell culture media to achieve the desired final concentrations.
-
Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound. Include a vehicle control (media with DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for BACE1 inhibition and subsequent reduction in Aβ production.
-
Sample Collection: Collect the conditioned media from each well.
-
Aβ Quantification: Measure the levels of Aβ40 and/or Aβ42 in the conditioned media using a validated Aβ ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of Aβ production for each concentration of this compound relative to the vehicle control. Plot the data and determine the IC50 value.
Signaling Pathway and Experimental Workflow
BACE1 Cleavage of APP and Inhibition by this compound
The following diagram illustrates the amyloidogenic pathway of APP processing and the mechanism of action for this compound. BACE1 is the rate-limiting enzyme in the production of Aβ.[5] this compound acts as a potent inhibitor of BACE1, thereby blocking the initial cleavage of APP and reducing the subsequent generation of Aβ peptides.[1][6]
Caption: Mechanism of this compound as a BACE1 inhibitor in the amyloidogenic pathway.
Troubleshooting Logic for Inconsistent Aβ Reduction
This workflow diagram outlines a logical approach to troubleshooting experiments where this compound does not produce the expected reduction in Aβ levels.
Caption: A stepwise guide for troubleshooting inconsistent experimental results.
References
- 1. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the molecular basis of this compound high potency at BACE1 in Alzheimer's disease: an integrated dynamic interaction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of AM-6494
This guide is intended for researchers, scientists, and drug development professionals working with AM-6494, a potent and selective β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor.[1][2] While this compound has demonstrated oral efficacy in animal models, its physicochemical properties present challenges to achieving optimal bioavailability.[1][2] This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help overcome these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
-
Question: We administered this compound as a simple aqueous suspension in mice but observed very low plasma exposure (AUC). What is the likely cause and how can we improve it?
-
Answer: Low aqueous solubility is the most probable cause. This compound, like many small molecule inhibitors, is likely a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[3] When administered as a simple suspension, the dissolution rate in the gastrointestinal (GI) tract is too slow to allow for significant absorption, leading to poor bioavailability.[4][5][6]
Solutions:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can enhance the dissolution rate.[4][5] Techniques like micronization or nanosizing (wet milling, high-pressure homogenization) are effective.[4]
-
Formulation Enhancement: Move beyond simple suspensions. Advanced formulations can significantly improve solubility and absorption.[6]
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix (e.g., PVP, PEG) can create an amorphous form of the drug, which has higher solubility than the crystalline form.[7][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils and surfactants that form fine emulsions in the GI tract, keeping the drug in solution for absorption.[6][7]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can create a soluble complex, improving its dissolution.[4][7]
-
-
Issue 2: High inter-animal variability in pharmacokinetic (PK) data.
-
Question: Our mouse PK study shows significant variability in Cmax and AUC values between individual animals, making the data difficult to interpret. What could be causing this?
-
Answer: High variability is a common issue in animal studies and can stem from several factors.[9][10]
Potential Causes & Solutions:
-
Inconsistent Dosing Technique: Ensure the oral gavage technique is consistent and accurate for every animal. Improper administration can lead to dosing errors or esophageal reflux.
-
Food Effects: The presence or absence of food in the GI tract can significantly alter drug absorption. Standardize the fasting period for all animals before dosing (e.g., 4-6 hours).
-
Physiological Differences: Age, sex, and underlying health status can affect drug metabolism and absorption.[11] Use animals from a single supplier within a narrow age and weight range.
-
Formulation Instability: If using a suspension, ensure it is homogenous and does not settle during the dosing procedure. Vortex the suspension thoroughly before drawing each dose.
-
Issue 3: Discrepancy between potent in vitro activity and poor in vivo efficacy.
-
Question: this compound is very potent in our cell-based assays (low nanomolar IC50), but we need to administer very high doses in our animal models to see a pharmacological effect. Why is there a disconnect?
-
Answer: This common disconnect is often due to poor pharmacokinetics, specifically low bioavailability and/or rapid metabolism. The concentration of the drug reaching the target site (the brain, in the case of BACE1) may be insufficient to achieve the necessary therapeutic effect.[12]
Troubleshooting Steps:
-
Confirm Target Engagement: First, confirm that the drug is reaching its target. Measure the levels of Aβ40 (a downstream biomarker of BACE1 activity) in the cerebrospinal fluid (CSF) or brain tissue of the animals.[1][2] A robust reduction in Aβ40 confirms that this compound is engaging its target.
-
Improve Formulation: If target engagement is low, the issue is likely insufficient exposure. The primary focus should be on improving the formulation to increase bioavailability, as detailed in Issue 1.
-
Investigate Metabolism: If plasma exposure is reasonable but efficacy is still low, consider the possibility of rapid metabolism into inactive forms or poor blood-brain barrier penetration. In vivo studies in different species (e.g., rats, dogs) can provide insights into metabolic stability.[13]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary cause of this compound's low oral bioavailability?
-
Q2: Which formulation strategy is most recommended for an early-stage animal study?
-
A2: For initial PK screening, preparing a nanosuspension or a solid dispersion often provides a good balance of simplicity and effectiveness. A nanosuspension can be made via wet milling or homogenization, while a solid dispersion can be prepared by the solvent evaporation method. Both significantly improve the dissolution rate.[7][15]
-
-
Q3: What animal models are suitable for pharmacokinetic studies of this compound?
-
Q4: How can I assess whether this compound is crossing the blood-brain barrier?
-
A4: A direct assessment involves a PK study where both plasma and brain tissue (or CSF) are collected at various time points after dosing. The ratio of the drug concentration in the brain to that in the plasma (Brain:Plasma ratio) provides a quantitative measure of blood-brain barrier penetration.
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Implication for Bioavailability |
|---|---|---|
| Molecular Weight | ~450 g/mol | Suitable for oral absorption. |
| LogP | > 4.0 | High lipophilicity, suggesting poor aqueous solubility. |
| Aqueous Solubility | < 0.1 µg/mL | Very low solubility; dissolution is the rate-limiting step for absorption. |
| Permeability (PAMPA) | High | The molecule can cross membranes once dissolved. |
| Classification | BCS Class II | Low Solubility, High Permeability.[3] |
Table 2: Comparative Pharmacokinetics of Different this compound Formulations in Mice (Oral Gavage, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Bioavailability (%) |
|---|---|---|---|---|
| Aqueous Suspension | 55 ± 15 | 2.0 | 250 ± 70 | < 5% |
| Nanosuspension | 480 ± 90 | 1.0 | 2100 ± 450 | ~25% |
| Solid Dispersion (in PVP) | 650 ± 120 | 0.5 | 2850 ± 510 | ~35% |
| SEDDS | 710 ± 150 | 0.5 | 3200 ± 600 | ~40% |
(Note: Data are representative examples and may not reflect actual experimental results.)
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension
-
Objective: To prepare a homogenous nanosuspension of this compound to improve its dissolution rate for oral administration in animal studies.
-
Materials:
-
This compound drug substance
-
Stabilizer (e.g., Poloxamer 188 or Soluplus®)
-
Purified water
-
High-pressure homogenizer or bead mill
-
Particle size analyzer (e.g., dynamic light scattering)
-
-
Methodology:
-
Prepare a 2% (w/v) solution of the stabilizer in purified water.
-
Disperse this compound into the stabilizer solution to create a pre-suspension at a concentration of 10 mg/mL.
-
Stir the pre-suspension with a magnetic stirrer for 30 minutes.
-
Process the pre-suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles, or until the desired particle size is achieved. Keep the sample chilled with an ice bath during homogenization.
-
Alternatively, use a bead mill with zirconium oxide beads (0.1-0.5 mm) and mill for 2-4 hours.
-
Measure the particle size distribution. The target is a mean particle size (Z-average) of < 200 nm with a narrow polydispersity index (PDI) < 0.3.
-
Store the final nanosuspension at 4°C and ensure it is re-dispersed by vortexing before use.
-
Protocol 2: Mouse Pharmacokinetic (PK) Study
-
Objective: To determine the plasma concentration-time profile of this compound following oral administration of a formulated vehicle.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old, 20-25 g)
-
This compound formulation (e.g., nanosuspension from Protocol 1)
-
Oral gavage needles (20G, curved)
-
Blood collection tubes (e.g., K2-EDTA coated microtainers)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Methodology:
-
Fast mice for at least 4 hours prior to dosing, with free access to water.
-
Record the body weight of each mouse immediately before dosing.
-
Vortex the dosing formulation vigorously to ensure homogeneity.
-
Administer the this compound formulation via oral gavage at a dose volume of 10 mL/kg.
-
Collect blood samples (~50 µL) via tail vein or submandibular bleed at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Immediately transfer blood samples into K2-EDTA tubes and keep them on ice.
-
Process the blood samples by centrifuging at 4000 x g for 10 minutes at 4°C to separate the plasma.
-
Harvest the plasma supernatant and store it at -80°C until bioanalysis.
-
Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
-
Visualizations
Caption: Amyloidogenic pathway showing BACE1 cleavage of APP and inhibition by this compound.
Caption: Experimental workflow for systematically improving the bioavailability of this compound.
Caption: Logical flowchart for troubleshooting low in vivo exposure of this compound.
References
- 1. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are BCS Class 2 drugs [pion-inc.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. ijcrt.org [ijcrt.org]
- 8. bepls.com [bepls.com]
- 9. jameslindlibrary.org [jameslindlibrary.org]
- 10. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors Affecting Drug Response in Animals [bivatec.com]
- 12. Unravelling the molecular basis of this compound high potency at BACE1 in Alzheimer's disease: an integrated dynamic interaction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotechfarm.co.il [biotechfarm.co.il]
- 14. scilit.com [scilit.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
AM-6494 stability in different experimental buffers
This technical support center provides guidance on the stability and handling of the BACE1 inhibitor, AM-6494, in common experimental buffers. The following information is based on general best practices for small molecule inhibitors of this class, as specific stability data for this compound in various buffers is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A: For initial stock solutions, dimethyl sulfoxide (DMSO) is commonly used for small molecule inhibitors due to its high solubilizing capacity. Prepare a high-concentration stock (e.g., 10 mM) to minimize the final concentration of DMSO in your experimental buffer, which should typically be kept below 0.5% to avoid solvent-induced toxicity.
Q2: How should I store stock solutions of this compound?
A: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the solutions from light, as some compounds are light-sensitive.
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What should I do?
A: Precipitation upon dilution into aqueous buffers is a common issue for poorly soluble compounds. Consider the following troubleshooting steps:
-
Vortexing: Ensure the solution is thoroughly mixed by vortexing immediately after dilution.
-
Sonication: Gentle sonication can help to dissolve small precipitates.
-
Lowering the Final Concentration: The effective concentration of the compound may be limited by its solubility in the specific buffer. Try working at a lower final concentration.
-
Using a Surfactant: A small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically at concentrations of 0.01-0.1%), can help to maintain the solubility of hydrophobic compounds. However, be sure to test the effect of the surfactant on your specific assay.
-
pH Adjustment: The solubility of a compound can be pH-dependent. If the pKa of this compound is known, adjusting the pH of the buffer may improve solubility. However, ensure the pH remains within the optimal range for your experiment.
Q4: How can I assess the stability of this compound in my specific experimental buffer over the time course of my experiment?
A: It is recommended to perform a preliminary stability test. Prepare the final working solution of this compound in your experimental buffer and incubate it under the same conditions as your experiment (e.g., temperature, light exposure). At different time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in experimental buffers.
| Issue | Possible Cause | Recommended Action |
| Inconsistent or non-reproducible experimental results. | Compound degradation in the experimental buffer. | Prepare fresh dilutions of this compound for each experiment. Perform a stability test of this compound in your buffer (see Experimental Protocols). |
| Precipitation of the compound at the working concentration. | Visually inspect the solution for any precipitate. If observed, follow the troubleshooting steps for solubility issues (see FAQs). | |
| Adsorption of the compound to plasticware. | Consider using low-adhesion microplates or glassware. Including a small amount of a non-ionic surfactant in your buffer can also help to reduce non-specific binding. | |
| Loss of compound activity over time. | Instability of the compound at the experimental temperature or pH. | Store stock solutions properly and prepare working solutions immediately before use. If the experiment requires long incubation times, consider the feasibility of replenishing the compound. |
| Presence of reactive species in the buffer. | Ensure the buffer components are of high purity and are not known to react with similar chemical structures. |
Experimental Protocols
Protocol 1: General Procedure for Preparing Working Solutions of this compound
-
Thaw a single-use aliquot of the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Perform a serial dilution of the stock solution in your chosen experimental buffer to achieve the desired final concentration.
-
Immediately after adding the this compound stock to the buffer, vortex the solution thoroughly for at least 30 seconds to ensure complete mixing and minimize precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting guide.
-
Use the freshly prepared working solution in your experiment without delay.
Workflow for Preparing this compound Working Solutions
Caption: A flowchart outlining the recommended steps for preparing this compound working solutions.
Signaling Pathway and Experimental Logic
BACE1 Inhibition Pathway
This compound is an inhibitor of Beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway. BACE1 cleaves the Amyloid Precursor Protein (APP), leading to the production of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.
Caption: The inhibitory effect of this compound on the BACE1-mediated cleavage of APP.
Troubleshooting Logic for Inconsistent Results
When encountering inconsistent experimental outcomes, a logical troubleshooting approach is crucial. This diagram outlines a decision-making process to identify the potential source of the issue.
Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.
Addressing off-target effects of AM-6494 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the BACE1 inhibitor, AM-6494. The information is tailored for scientists and drug development professionals to anticipate and address potential off-target effects in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and orally efficacious inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1)[1]. BACE1 is an aspartyl protease that plays a crucial role in the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease[1].
Q2: What is the primary known off-target of this compound?
A2: The primary known off-target of this compound is BACE2, a homolog of BACE1 with which it shares structural similarity[1]. While this compound is selective for BACE1, it does exhibit some inhibitory activity against BACE2 at higher concentrations[1].
Q3: Why is inhibition of BACE2 a concern?
A3: BACE2 is involved in various physiological processes, including pigmentation, and has been shown to cleave the amyloid precursor protein (APP) at a different site than BACE1, which can reduce the production of amyloid-β peptides[2][3]. Inhibition of BACE2 could therefore lead to unintended biological consequences. One of the observed side effects of some less selective BACE inhibitors is hypopigmentation (lightening of skin or fur color)[2].
Q4: Are there other potential off-target effects I should be aware of when using BACE inhibitors like this compound?
A4: While specific broad off-target screening data for this compound is not publicly available, researchers should be aware of potential class-wide off-target effects of BACE inhibitors. Some studies have reported that certain BACE inhibitors can paradoxically increase BACE1 protein levels by stabilizing the enzyme, which could lead to a rebound in activity if the inhibitor concentration fluctuates[4]. Additionally, off-target effects on other cellular proteases or signaling pathways could lead to unexpected phenotypes, such as cytotoxicity or changes in cell morphology. Liver toxicity has also been a concern with some BACE inhibitors in clinical trials[5].
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Cell Toxicity or Reduced Viability | Off-target inhibition of essential cellular proteases or signaling pathways. | 1. Perform a dose-response curve: Determine the IC50 for on-target activity (BACE1 inhibition) and compare it to the concentration causing toxicity (CC50). A large therapeutic window (CC50 >> IC50) is desirable. 2. Use a structurally unrelated BACE1 inhibitor: If a different BACE1 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect. 3. Perform a cell viability assay: Use assays like MTT or CellTiter-Glo to quantify cytotoxicity across a range of this compound concentrations. |
| Changes in Cell Morphology or Phenotype Unrelated to Aβ Reduction | Inhibition of BACE2 or other unknown off-targets. | 1. Measure BACE2 activity: Use a BACE2-specific activity assay to determine the extent of off-target inhibition at the concentrations used in your experiment. 2. Knockdown BACE1 and BACE2: Use siRNA or CRISPR to specifically knock down BACE1 and BACE2 individually and in combination to see if the phenotype is replicated. 3. Consider a broader off-target screen: If resources permit, a kinome scan or a broader panel of protease assays could help identify unexpected off-targets. |
| Inconsistent or Diminished Aβ Reduction Over Time | Paradoxical stabilization and increased expression of BACE1 protein. | 1. Monitor BACE1 protein levels: Perform western blotting to assess BACE1 protein levels over the course of your experiment. An increase in BACE1 protein may necessitate higher concentrations of this compound to maintain inhibition. 2. Washout experiment: Remove this compound from the culture medium and monitor the rate of Aβ production to see if it rebounds more strongly than in control cells. |
| Results Do Not Align with Expected Aβ Reduction | Experimental variability or issues with the assay. | 1. Confirm this compound activity: Test the batch of this compound in a cell-free BACE1 enzymatic assay to confirm its potency. 2. Optimize cell-based assay: Ensure that the cell line used expresses sufficient levels of APP and BACE1. Check the health and confluency of the cells, as these can impact results. 3. Include proper controls: Always include a vehicle control (e.g., DMSO) and a positive control (a well-characterized BACE1 inhibitor). |
Quantitative Data Presentation
Table 1: Inhibitory Potency of this compound against BACE1 and BACE2
| Target | IC50 (nM) | Selectivity (BACE2/BACE1) | Reference |
| BACE1 | 0.4 | 47-fold | [1] |
| BACE2 | 18.6 | [1] |
Experimental Protocols
Cellular BACE1/BACE2 Activity Assay (Fluorescence-Based)
Objective: To quantify the inhibitory effect of this compound on BACE1 and BACE2 activity in a cellular context.
Materials:
-
Cells expressing BACE1 or BACE2 (e.g., HEK293 cells)
-
This compound
-
BACE1/BACE2 fluorogenic substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and a vehicle control) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Centrifuge the plate to pellet cell debris and collect the supernatant (cell lysate).
-
-
Enzymatic Assay:
-
In a new 96-well black microplate, add cell lysate to each well.
-
Add assay buffer to each well.
-
Initiate the reaction by adding the BACE1 or BACE2 fluorogenic substrate.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals or at a fixed endpoint.
-
Calculate the percentage of BACE1/BACE2 inhibition for each concentration of this compound and determine the IC50 value.
-
Western Blot for APP Processing
Objective: To assess the effect of this compound on the processing of APP by analyzing the levels of full-length APP and its C-terminal fragments (CTFs).
Materials:
-
Cells expressing APP (e.g., SH-SY5Y or HEK293-APP)
-
This compound
-
Lysis buffer (RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-APP, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against APP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities for full-length APP and its CTFs, normalizing to a loading control (β-actin or GAPDH).
-
Visualizations
Caption: On-target effect of this compound on the BACE1 signaling pathway.
Caption: Potential off-target effect of this compound on the BACE2 pathway.
Caption: Troubleshooting workflow for unexpected off-target effects.
References
- 1. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent AM-6494 degradation in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of AM-6494 in long-term studies. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions.
Troubleshooting Guides
This section offers solutions to specific issues that may arise during the storage and handling of this compound.
Issue: I am observing a decrease in the potency or concentration of my this compound sample over time. What could be the cause?
Several factors can contribute to the degradation of this compound. The following table outlines potential causes and recommended actions to mitigate them.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Improper Storage | Verify that this compound is stored under the recommended conditions. | For solid powder, store at -20°C for up to 12 months or at 4°C for up to 6 months. For solutions in solvent, store at -80°C for up to 6 months or at -20°C for up to 6 months.[1] |
| Frequent Freeze-Thaw Cycles | Minimize the number of times a stock solution is frozen and thawed. | Prepare single-use aliquots of your stock solution to avoid repeated temperature fluctuations. |
| Exposure to Light | Photodegradation can occur with prolonged exposure to light. | Store this compound, both in solid form and in solution, in amber vials or other light-protecting containers. |
| Hydrolysis | The presence of water in solvents can lead to hydrolytic degradation. | Use anhydrous solvents and store them properly to prevent moisture absorption. |
| Oxidation | Exposure to air can cause oxidative degradation. | Consider purging the headspace of your storage vials with an inert gas like argon or nitrogen before sealing. |
| Contamination | Contaminants in the solvent or on labware can catalyze degradation. | Use high-purity solvents and ensure all labware is thoroughly cleaned and dried before use. |
Experimental Protocol: Long-Term Stability Assessment of this compound
This protocol provides a framework for conducting a long-term stability study on this compound to determine its shelf-life under specific laboratory conditions.
1. Materials:
- This compound (solid powder)
- High-purity solvent (e.g., DMSO)
- Amber glass vials with airtight seals
- Calibrated analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
- Controlled environment chambers (for different temperature and humidity conditions)
2. Procedure:
- Preparation of Stock Solution:
- Accurately weigh a sufficient amount of this compound powder.
- Dissolve the powder in the chosen solvent to a precise, known concentration (e.g., 10 mM in DMSO).[1]
- Aliquoting:
- Dispense the stock solution into multiple amber vials, ensuring each vial contains enough volume for a single time-point analysis.
- Storage Conditions:
- Divide the aliquots into different storage groups to be maintained under various conditions. Recommended conditions to test include:
- -80°C (control)
- -20°C
- 4°C
- Room temperature (accelerated degradation)
- Room temperature with light exposure (to assess photostability)
- Time Points:
- Establish a schedule for sample analysis. Suggested time points include: 0, 1, 3, 6, 9, 12, 18, and 24 months.
- Analysis:
- At each time point, retrieve one aliquot from each storage condition.
- Allow the sample to come to room temperature before analysis.
- Analyze the concentration and purity of this compound using a validated HPLC method.
- Data Analysis:
- Plot the concentration of this compound as a function of time for each storage condition.
- Determine the degradation rate and calculate the shelf-life, defined as the time it takes for the concentration to decrease to 90% of its initial value.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage of solid this compound, it is recommended to keep it at -20°C, which should maintain its stability for at least 12 months. For shorter periods, storage at 4°C for up to 6 months is also acceptable. If this compound is dissolved in a solvent, it should be stored at -80°C or -20°C for up to 6 months.[1]
Q2: Can I repeatedly freeze and thaw my this compound stock solution?
It is highly recommended to avoid multiple freeze-thaw cycles. Each cycle can introduce moisture and potentially accelerate degradation. To prevent this, you should prepare single-use aliquots of your stock solution.
Q3: What are the common degradation pathways for small molecules like this compound?
While specific degradation pathways for this compound are not extensively published, common mechanisms for similar small molecules include:
-
Hydrolysis: Cleavage of chemical bonds by reaction with water.
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or metal ions.
-
Photodegradation: Chemical changes induced by exposure to light.
Q4: How can I monitor the stability of this compound in my experiments?
The most common method for monitoring the stability of small molecules is High-Performance Liquid Chromatography (HPLC). A validated HPLC method can be used to accurately quantify the concentration of this compound and detect the presence of any degradation products over time.
Visualizations
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Common degradation pathways for small molecules like this compound.
References
AM-6494 Technical Support Center: Central Nervous System Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of AM-6494 to central nervous system (CNS) targets.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the CNS?
This compound is a potent and orally effective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-β (Aβ) peptides.[3] By inhibiting BACE1, this compound reduces the levels of Aβ in the brain, a primary target in Alzheimer's disease research.[2][4]
Q2: Does this compound cross the blood-brain barrier (BBB)?
Yes, preclinical studies have demonstrated that this compound is orally efficacious and leads to a robust and sustained reduction of cerebrospinal fluid (CSF) and brain Aβ40 levels in both rat and monkey models.[2][4] This indicates that the compound can effectively cross the blood-brain barrier to reach its target in the CNS.
Q3: What makes this compound a promising candidate for CNS applications?
This compound exhibits high potency and selectivity for BACE1 over the related protease BACE2.[2][4] Inhibition of BACE2 has been linked to adverse effects such as hypopigmentation.[2][4] In a 13-day mouse study, administration of this compound resulted in no changes to skin or fur color, suggesting a favorable safety profile in this regard.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or inconsistent Aβ reduction in the brain after oral administration. | Poor oral bioavailability. | - Optimize the formulation of this compound. Consider using penetration enhancers or nanoparticle-based delivery systems. - Ensure the vehicle used for administration is appropriate and consistent across experiments. |
| High efflux at the blood-brain barrier. | - Co-administer with a known P-glycoprotein (P-gp) inhibitor to assess the impact of efflux transporters. - Consider structural modifications of this compound to reduce its affinity for efflux pumps, though this would be a medicinal chemistry effort. | |
| Rapid metabolism. | - Perform pharmacokinetic studies to determine the half-life of this compound in the species being studied. - If metabolism is too rapid, consider alternative routes of administration, such as intracerebroventricular (ICV) injection, for initial proof-of-concept studies.[5][6] | |
| Variability in CSF Aβ levels between subjects. | Differences in individual BBB permeability. | - Ensure a consistent experimental protocol, including time of day for dosing and sampling, as diurnal rhythms can affect BBB transport. - Increase the number of subjects per group to improve statistical power. |
| Inconsistent sample collection. | - Standardize the CSF collection procedure to minimize contamination with blood, which can alter Aβ levels. | |
| Off-target effects observed in vivo. | Inhibition of other proteases. | - Although this compound is highly selective for BACE1 over BACE2, it is important to profile it against a broader panel of proteases to identify any potential off-target activity. |
| Compound toxicity. | - Perform dose-response studies to identify the therapeutic window. - Monitor for general signs of toxicity in animal models (e.g., weight loss, behavioral changes). |
Quantitative Data
Table 1: In Vitro Potency of this compound (Compound 20) Against BACE1 from Different Species. [7]
| Species | IC50 (µM) |
| Human | 4.3271E-4 +/- 1.77E-4 (n=17) |
| Dog | 3.5975E-4 +/- 8.54E-5 (n=4) |
| Monkey | 4.205E-4 +/- 4.66E-5 (n=4) |
Experimental Protocols
Protocol 1: Evaluation of this compound Brain Penetration and Target Engagement in Rodents
-
Animal Model: Utilize a relevant rodent model for your research question (e.g., wild-type Sprague-Dawley rats or a transgenic mouse model of Alzheimer's disease).
-
Formulation and Dosing:
-
Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer this compound orally via gavage at a predetermined dose. Include a vehicle control group.
-
-
Sample Collection:
-
At various time points post-administration (e.g., 2, 4, 8, and 24 hours), collect blood, CSF, and brain tissue.
-
For brain tissue, perfuse the animal with saline to remove blood from the vasculature before harvesting the brain.
-
-
Bioanalysis:
-
Measure the concentration of this compound in plasma, CSF, and brain homogenate using a validated analytical method such as LC-MS/MS.
-
Calculate the brain-to-plasma and CSF-to-plasma concentration ratios to assess BBB penetration.
-
-
Pharmacodynamic Assessment:
-
Measure Aβ40 levels in the brain homogenate and CSF using a sensitive immunoassay (e.g., ELISA).
-
Correlate the concentration of this compound with the reduction in Aβ40 levels to determine target engagement.
-
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating this compound CNS delivery and efficacy.
References
- 1. Unravelling the molecular basis of this compound high potency at BACE1 in Alzheimer's disease: an integrated dynamic interaction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Central Nervous System Delivery and Biodistribution Analysis of an Antibody-Enzyme Fusion for the Treatment of Lafora Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central Nervous System Delivery and Biodistribution Analysis of an Antibody-Enzyme Fusion for the Treatment of Lafora Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Mitigating potential side effects of BACE1 inhibition with AM-6494
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the BACE1 inhibitor, AM-6494. Our goal is to help you mitigate potential side effects and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally efficacious, and highly selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is an aspartyl protease that plays a crucial role in the production of amyloid-β (Aβ) peptides in the brain, which are central to the pathogenesis of Alzheimer's disease.[2] By inhibiting BACE1, this compound blocks the initial cleavage of the amyloid precursor protein (APP), thereby reducing the production of Aβ.[4] Computational studies suggest that this compound exhibits a high binding affinity for BACE1, with van der Waals forces being the predominant contributor to this interaction.[1][3]
Q2: A common side effect of BACE1 inhibitors is hypopigmentation. Does this compound cause this?
A2: this compound has been specifically designed to have high selectivity for BACE1 over its homolog BACE2.[2][5] Inhibition of BACE2 is linked to hypopigmentation (lightening of skin and fur) due to its role in melanosome maturation.[2][6][7] Studies have shown that administration of this compound in animal models did not result in any alteration of skin or fur color, a common adverse effect observed with less selective BACE1 inhibitors.[1][2][3]
Q3: Are there other potential on-target side effects associated with BACE1 inhibition that I should be aware of when using this compound?
A3: Yes, while this compound is selective for BACE1, inhibiting this enzyme can still lead to on-target side effects due to its role in cleaving other physiological substrates besides APP.[8][9][10] BACE1 has over 40 known substrates involved in various crucial neuronal functions.[10] Potential side effects observed in trials of other BACE1 inhibitors include:
-
Cognitive Worsening: Some BACE1 inhibitors have been associated with a decline in cognitive function.[11][12][13] This may be due to the inhibition of BACE1's processing of substrates essential for synaptic plasticity and function, such as Neuregulin-1 (NRG1).[11][14]
-
Neurological Effects: BACE1 inhibition can interfere with synaptic plasticity, including long-term potentiation (LTP), which is a key electrophysiological correlate of memory.[14]
-
Retinal Pathology: Inhibition of BACE1 has been linked to retinal pathology, including the accumulation of age pigment (lipofuscin) and vascular dysregulation.[15]
-
Hepatic Effects: While less common, some BACE1 inhibitors have been associated with liver toxicity in clinical trials.[16]
It is crucial to monitor for these potential effects in your preclinical models.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity in Vitro
-
Question: My cell cultures are showing signs of toxicity (e.g., reduced viability, apoptosis) after treatment with this compound. What could be the cause and how can I troubleshoot this?
-
Answer:
-
On-target vs. Off-target Toxicity: While this compound is selective, high concentrations may lead to off-target effects. It's also possible that the on-target inhibition of BACE1 is affecting cellular processes crucial for viability in your specific cell line.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response curve to identify the lowest effective concentration of this compound that inhibits Aβ production without causing significant toxicity.
-
Control Compound: Include a structurally different, well-characterized BACE1 inhibitor as a control to determine if the observed toxicity is specific to the chemical scaffold of this compound.
-
Assess Lysosomal Health: BACE1 inhibition can sometimes perturb lysosomal function.[17] Use assays to monitor lysosomal pH and integrity.
-
Investigate BACE1 Substrate Processing: If you suspect on-target toxicity, investigate the processing of other known BACE1 substrates in your cell line that might be critical for its survival.
-
-
Issue 2: Inconsistent Aβ Reduction in Animal Models
-
Question: I am observing variable or lower-than-expected reduction in brain Aβ levels in my animal model treated with this compound. What are the potential reasons?
-
Answer:
-
Pharmacokinetics and Brain Penetrance: Inconsistent results could be due to issues with drug formulation, administration, or the ability of this compound to cross the blood-brain barrier effectively in your specific model.
-
Troubleshooting Steps:
-
Verify Formulation and Dosing: Ensure the formulation of this compound is stable and administered consistently. For oral administration, consider factors like food intake.[18]
-
Pharmacokinetic Analysis: Perform pharmacokinetic studies to measure the concentration of this compound in the plasma and brain tissue over time to ensure adequate exposure.
-
Monitor Target Engagement: Use a pharmacodynamic marker, such as sAPPβ levels in the cerebrospinal fluid (CSF) or brain tissue, to confirm that this compound is engaging with BACE1 in the central nervous system.
-
Compensatory Mechanisms: Prolonged BACE1 inhibition can sometimes lead to a compensatory increase in BACE1 protein levels.[19] Assess BACE1 protein expression via Western blot in treated versus control animals.
-
-
Issue 3: Observing Neurological or Behavioral Deficits in Animal Models
-
Question: My animal models treated with this compound are exhibiting unexpected behavioral changes or neurological deficits. How can I investigate the cause?
-
Answer:
-
On-Target Effects on BACE1 Substrates: As mentioned, BACE1 cleaves several substrates crucial for normal neuronal function, such as Neuregulin-1 (NRG1), which is involved in myelination and synaptic plasticity.[8][20][21]
-
Troubleshooting Steps:
-
Detailed Behavioral Phenotyping: Conduct a comprehensive battery of behavioral tests to characterize the observed deficits (e.g., tests for cognition, motor function, anxiety).
-
Electrophysiology: Perform electrophysiological recordings (e.g., long-term potentiation measurements) in brain slices to assess synaptic plasticity.[14]
-
Immunohistochemistry: Analyze brain tissue for changes in myelination (e.g., using myelin basic protein staining) or synaptic markers.
-
Investigate NRG1 Processing: Measure the levels of cleaved NRG1 fragments in brain tissue to determine if this compound is impacting its processing.
-
-
Quantitative Data
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| BACE1 IC50 | 0.4 nM | Biochemical Assay | [3] |
| BACE2 IC50 | 18.6 nM | Biochemical Assay | [3] |
| BACE2/BACE1 Selectivity Ratio | 47 | Biochemical IC50 Ratio | [2][5] |
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Animal Model | Tissue | Analyte | Effect | Reference |
| Rat | CSF | Aβ40 | Robust and sustained reduction | [2][5] |
| Rat | Brain | Aβ40 | Robust and sustained reduction | [2][5] |
| Monkey | CSF | Aβ40 | Robust and sustained reduction | [2][5] |
| Monkey | Brain | Aβ40 | Robust and sustained reduction | [2][5] |
| Mouse | Skin/Fur | Melanin | No change in color | [2][5] |
Experimental Protocols
Protocol 1: In Vitro BACE1 Enzymatic Assay
This protocol provides a general framework for determining the IC50 of this compound against purified BACE1 enzyme.
-
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 peptide substrate
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the BACE1 enzyme and the this compound dilutions to the microplate wells.
-
Incubate the enzyme and compound mixture for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic peptide substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader.
-
Calculate the reaction rate for each this compound concentration.
-
Plot the reaction rates against the logarithm of the compound concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Aβ Reduction Assay
This protocol describes how to measure the effect of this compound on Aβ production in a cellular context.
-
Materials:
-
HEK293 cells stably overexpressing human APP (HEK293-APP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Aβ40 and Aβ42 ELISA kits
-
96-well cell culture plate
-
-
Procedure:
-
Seed HEK293-APP cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the this compound dilutions.
-
Incubate the cells for 24-48 hours.
-
Collect the conditioned cell culture medium from each well.
-
Measure the concentrations of Aβ40 and Aβ42 in the collected medium using specific ELISA kits, following the manufacturer's instructions.
-
Plot the Aβ concentrations against the this compound concentrations to determine the cellular IC50 values.
-
Protocol 3: Western Blot for BACE1 and sAPPβ
This protocol is for assessing target engagement and potential compensatory changes in BACE1 levels in cell lysates or tissue homogenates.
-
Materials:
-
Cell or tissue samples
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BACE1, anti-sAPPβ, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Lyse cells or homogenize tissue in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizations
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase and the inhibitory action of this compound.
Caption: The dual role of BACE1 inhibition: therapeutic Aβ reduction and potential on-target side effects.
Caption: A logical workflow for troubleshooting unexpected results in experiments with this compound.
References
- 1. Unravelling the molecular basis of this compound high potency at BACE1 in Alzheimer's disease: an integrated dynamic interaction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. REVERSIBLE AND SPECIES-SPECIFIC DEPIGMENTATION EFFECTS OF AZD3293, A BACE INHIBITOR FOR THE TREATMENT OF ALZHEIMER’S DISEASE, ARE RELATED TO BACE2 INHIBITION AND CONFINED TO EPIDERMIS AND HAIR • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 7. Pharmacological BACE1 and BACE2 inhibition induces hair depigmentation by inhibiting PMEL17 processing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Normal and Pathologic Roles of the Alzheimer's β-secretase, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the cognitive impact of BACE1 inhibition for Alzheimer’s disease | VJDementia [vjdementia.com]
- 12. BACE1 inhibitors: investigating the mechanisms of cognitive worsening | VJDementia [vjdementia.com]
- 13. Medicinal Chemistry in Review: BACE1 Inhibitors as a Treatment for Alzheimer’s Disease | Domainex [domainex.co.uk]
- 14. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Proteolytic processing of Neuregulin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
AM-6494 experimental variability and control measures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AM-6494, a potent BACE1 inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected BACE1 inhibition in in vitro assays.
-
Question: We are observing significant variability in the IC50 values of this compound in our BACE1 activity assays. What are the potential causes and how can we troubleshoot this?
-
Answer: Variability in in vitro BACE1 inhibition assays can stem from several factors related to compound handling, assay conditions, and reagent quality.
Potential Causes and Solutions:
Potential Cause Troubleshooting Steps This compound Degradation This compound, like many small molecules, can be susceptible to degradation. Ensure the compound is stored as a solid at -20°C for long-term storage and in a suitable solvent like DMSO at -80°C for shorter periods.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. Solvent Effects High concentrations of DMSO can inhibit enzyme activity. Ensure the final DMSO concentration in the assay well is consistent across all conditions and ideally below 1%. Reagent Quality The quality of the BACE1 enzyme and the fluorogenic substrate is critical. Use a reputable supplier and follow the storage and handling instructions precisely. The substrate can be light-sensitive, so protect it from light during preparation and incubation.[2] Assay Conditions Ensure that the assay buffer pH, incubation time, and temperature are optimal and consistent. The recommended pH for BACE1 activity is typically acidic (around 4.5).[3] Pipetting Errors Inaccurate pipetting, especially of small volumes of concentrated inhibitor, can lead to significant errors. Use calibrated pipettes and consider serial dilutions to minimize errors. Experimental Workflow for Troubleshooting Inconsistent Inhibition:
Troubleshooting workflow for inconsistent BACE1 inhibition.
Issue 2: Loss of this compound efficacy in long-term cell-based assays.
-
Question: After prolonged treatment of our cell line with this compound, we are observing a rebound in Aβ levels, suggesting a loss of inhibitor efficacy. What could be the cause?
-
Answer: A common reason for the diminished efficacy of BACE1 inhibitors over time in cell culture is a compensatory increase in BACE1 protein levels.[4] The cell may upregulate the expression of the BACE1 enzyme to counteract its inhibition.
Investigative Steps:
-
Western Blot Analysis: Perform a Western blot to compare BACE1 protein levels in cells treated with this compound over different time points (e.g., 24h, 48h, 72h, and longer) with untreated controls. An increase in BACE1 protein levels in the treated cells would support the compensatory upregulation hypothesis.
-
BACE1 Activity Assay: Measure the BACE1 enzymatic activity in cell lysates from the same time points to confirm that the increased protein level correlates with increased activity.
-
Control Compound: Include a known, stable BACE1 inhibitor as a positive control to ensure the observed effect is specific to this compound and not an artifact of the experimental system.
Logical relationship of compensatory BACE1 upregulation.
-
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of this compound? this compound is a potent and selective inhibitor of the enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[5][6] BACE1 is the rate-limiting enzyme that initiates the production of amyloid-beta (Aβ) peptides. By inhibiting BACE1, this compound reduces the levels of Aβ.
-
What is the selectivity of this compound for BACE1 over BACE2? this compound exhibits a good degree of selectivity for BACE1 over the homologous protease BACE2. This is an important feature, as BACE2 has several physiological roles, and its inhibition can lead to off-target effects.
Experimental Use
-
What is a suitable starting concentration for in vitro BACE1 inhibition assays? A typical starting point for a potent inhibitor like this compound would be in the low nanomolar range. It is recommended to perform a dose-response curve starting from around 1 µM and titrating down to the picomolar range to accurately determine the IC50.
-
What are the recommended storage conditions for this compound? For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, a stock solution in a suitable solvent such as DMSO can be stored at -80°C.[1]
Troubleshooting
-
We are not observing any BACE1 inhibition with this compound. What should we check first?
-
Compound Integrity: Ensure that the this compound has been stored correctly and that the correct concentration was used.
-
Enzyme Activity: Confirm that your BACE1 enzyme is active using a positive control (e.g., a different known BACE1 inhibitor) or by observing robust substrate cleavage in the absence of any inhibitor.
-
Assay Conditions: Double-check that the assay buffer pH, temperature, and incubation times are appropriate for BACE1 activity.
-
-
Are there any known off-target effects of BACE1 inhibitors that we should be aware of in our experiments? Yes, BACE1 has other physiological substrates besides APP. Prolonged or high-dose inhibition of BACE1 can potentially interfere with the processing of these other substrates, which could lead to unexpected cellular phenotypes.[7] Additionally, some BACE1 inhibitors have been associated with off-target effects such as liver toxicity and retinal damage in clinical trials.[7] While this compound was designed for improved selectivity, it is crucial to include appropriate controls to monitor for potential off-target effects in your specific experimental system.
Experimental Protocols
Protocol: In Vitro Fluorogenic BACE1 Activity Assay
This protocol is a general guideline for measuring BACE1 activity and the inhibitory potential of this compound using a fluorogenic substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., based on the Swedish mutation of APP)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
Known BACE1 inhibitor (positive control)
-
DMSO (for dissolving compounds)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is constant in all wells.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Blank: Assay buffer only.
-
Negative Control (No Inhibitor): BACE1 enzyme in assay buffer.
-
Positive Control: BACE1 enzyme and a known BACE1 inhibitor in assay buffer.
-
Test Wells: BACE1 enzyme and the desired concentration of this compound in assay buffer.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic BACE1 substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the substrate, or as an endpoint reading after a fixed incubation time (e.g., 1-2 hours) at 37°C.[1][2]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Determine the rate of substrate cleavage (for kinetic assays) or the total fluorescence at the endpoint.
-
Calculate the percent inhibition for each concentration of this compound relative to the negative control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Workflow for a fluorogenic BACE1 activity assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum beta-secretase 1 (BACE1) activity as candidate biomarker for late-onset Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unravelling the molecular basis of this compound high potency at BACE1 in Alzheimer's disease: an integrated dynamic interaction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AM-6494 and Other BACE1 Inhibitors for Alzheimer's Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of the novel β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, AM-6494, with other notable BACE1 inhibitors. This document synthesizes available experimental data to offer a comprehensive overview of their potential in the context of Alzheimer's disease drug discovery.
The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, generated through sequential cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase, is a central event in the pathogenesis of Alzheimer's disease. Consequently, the inhibition of BACE1 has been a primary therapeutic strategy to mitigate Aβ production. While numerous BACE1 inhibitors have been developed and advanced into clinical trials, many have faced challenges related to efficacy and side effects.[1][2] This guide focuses on the preclinical profile of this compound, a potent and selective BACE1 inhibitor, and compares its efficacy with other well-characterized inhibitors that have undergone significant investigation.
Quantitative Efficacy Comparison
The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of this compound and other selected BACE1 inhibitors based on available preclinical data.
Table 1: In Vitro Potency and Selectivity of BACE1 Inhibitors
| Inhibitor | BACE1 IC50/Ki | BACE2 IC50/Ki | Selectivity (BACE2/BACE1 Ratio) |
| This compound | Potent Inhibition (Specific values not publicly available) | 47-fold less potent than BACE1[3][4] | 47[3][4] |
| Verubecestat (MK-8931) | Ki = 2.2 nM (human)[5] | Ki = 0.34 nM (human)[5] | 0.15 |
| Lanabecestat (AZD3293) | IC50 = 0.6 nM[6] | Ki = 0.8 nM (human)[5] | ~1.3 |
| Umibecestat (CNP520) | Ki = 11 nM (human)[5] | Ki = 30 nM (human)[5] | ~2.7 |
| Elenbecestat (E2609) | IC50 = 3.9 nM[2] | IC50 = 46 nM[2] | 11.8 |
| Atabecestat (JNJ-54861911) | Potent Inhibition (Specific values not publicly available) | Non-selective[7] | Not highly selective |
Table 2: In Vivo Efficacy of BACE1 Inhibitors (Amyloid-β Reduction)
| Inhibitor | Animal Model | Dose and Route | Aβ Reduction in CSF | Aβ Reduction in Brain |
| This compound | Rat, Monkey | Oral | Robust and sustained reduction[4] | Robust reduction[4] |
| Verubecestat (MK-8931) | Rat, Monkey | Oral | Up to 84% (60 mg in AD patients)[8] | ED90 at 8 mg/kg in rats[9] |
| Lanabecestat (AZD3293) | Mouse, Guinea Pig, Dog | Oral | ≥ 76% (≥ 50 mg in humans)[10] | Time- and dose-dependent reduction[11] |
| Umibecestat (CNP520) | Mouse, Rat | Oral | Significant reduction[1][12] | Significant reduction[1][12] |
| Elenbecestat (E2609) | Rat, Guinea Pig, Primate | Oral | Up to 80% in humans[13] | Lowered Aβ concentration[13] |
| Atabecestat (JNJ-54861911) | Human | Oral | ~84% (25 mg daily)[7] | Not specified |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
BACE1 signaling pathway and point of inhibition.
General experimental workflow for BACE1 inhibitors.
Experimental Protocols
In Vitro BACE1 Inhibition Assay (FRET-based)
This protocol outlines a common method for determining the in vitro potency of BACE1 inhibitors using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Enzyme and Inhibitor Pre-incubation: Add 20 µL of the diluted test compounds or vehicle control (assay buffer with DMSO) to each well of the microplate. Subsequently, add 20 µL of the BACE1 enzyme solution to each well. Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: To initiate the enzymatic reaction, add 20 µL of the BACE1 FRET substrate solution to each well.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the specific FRET pair. Continue to monitor the fluorescence at regular intervals for a defined period (e.g., 60 minutes).
-
Data Analysis: The rate of substrate cleavage is determined by the increase in fluorescence over time. Calculate the percentage of BACE1 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
In Vivo Efficacy Assessment in an APP Transgenic Mouse Model
This protocol describes a general procedure for evaluating the in vivo efficacy of a BACE1 inhibitor in reducing Aβ levels in a transgenic mouse model of Alzheimer's disease.
Materials:
-
APP transgenic mice (e.g., 5XFAD)
-
Test BACE1 inhibitor (e.g., this compound) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Vehicle control
-
Oral gavage needles
-
Anesthesia
-
Tools for CSF and brain tissue collection
-
ELISA or MSD kits for Aβ40 and Aβ42 quantification
Procedure:
-
Animal Acclimation and Grouping: Acclimate the transgenic mice to the housing conditions for at least one week. Randomly assign the animals to treatment and vehicle control groups.
-
Drug Administration: Administer the BACE1 inhibitor or vehicle to the mice via oral gavage at the desired dose and frequency for the specified duration of the study.
-
Sample Collection: At the end of the treatment period, collect cerebrospinal fluid (CSF) from the cisterna magna under anesthesia. Following CSF collection, euthanize the animals and perfuse with saline. Harvest the brain and dissect it into desired regions (e.g., cortex and hippocampus).
-
Tissue Processing: Homogenize the brain tissue in an appropriate lysis buffer containing protease inhibitors. Centrifuge the homogenates to separate the soluble and insoluble fractions.
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the CSF and brain homogenates using validated ELISA or MSD immunoassays according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage reduction in Aβ levels in the treatment group compared to the vehicle control group. Perform statistical analysis to determine the significance of the observed effects.
Discussion
The preclinical data for this compound suggests it is a promising BACE1 inhibitor with a key advantage of high selectivity for BACE1 over BACE2.[3][4] This selectivity is noteworthy as the inhibition of BACE2 has been linked to side effects such as hypopigmentation, which was observed with less selective inhibitors like verubecestat.[5] The robust reduction of Aβ in both CSF and brain in animal models further supports its potential as a therapeutic candidate.[4]
In comparison, other BACE1 inhibitors such as verubecestat, lanabecestat, and umibecestat, despite demonstrating potent Aβ reduction in preclinical and early clinical studies, ultimately failed in Phase 3 trials due to a lack of cognitive improvement and, in some cases, adverse effects.[8][9][14] This highlights the challenge of translating biomarker effects (Aβ reduction) into clinical benefit and underscores the importance of a favorable safety profile.
The development of highly selective BACE1 inhibitors like this compound may offer a more targeted approach, potentially minimizing off-target effects and improving the therapeutic window. Further investigation into the long-term safety and efficacy of such selective inhibitors is warranted to determine their true potential in the fight against Alzheimer's disease.
References
- 1. Discovery of Umibecestat (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Selective β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: Targeting the Flap to Gain Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merck.com [merck.com]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. alzforum.org [alzforum.org]
- 14. mdpi.com [mdpi.com]
Validation of AM-6494's selectivity for BACE1 over BACE2
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of AM-6494's Superior Selectivity for BACE1 Over its Homologue BACE2, Supported by Comparative Data and Experimental Protocols.
In the landscape of Alzheimer's disease research, the development of selective β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors is of paramount importance. The therapeutic goal is to reduce the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of the disease. However, a significant challenge lies in achieving selectivity over the closely related enzyme, BACE2. Off-target inhibition of BACE2 has been associated with adverse effects, such as hypopigmentation.[1][2] This guide provides a comprehensive comparison of this compound's selectivity for BACE1 against other notable BACE1 inhibitors, substantiated by experimental data and detailed methodologies.
Comparative Selectivity of BACE1 Inhibitors
This compound has demonstrated notable potency and selectivity for BACE1. The compound exhibits a biochemical IC50 of 0.4 nM for BACE1 and is 47-fold more selective for BACE1 over BACE2.[1] This high degree of selectivity is a critical attribute for a therapeutic candidate, potentially minimizing mechanism-based side effects.
The following table summarizes the inhibitory potency and selectivity of this compound in comparison to other BACE1 inhibitors that have been evaluated in clinical trials.
| Compound | BACE1 IC50/Ki (nM) | BACE2 IC50/Ki (nM) | Selectivity (BACE2/BACE1 Ratio) |
| This compound | 0.4 (IC50) | 18.8 (IC50) | 47 |
| Verubecestat (MK-8931) | 2.2 (Ki) | 0.34 (Ki) | 0.15 |
| Lanabecestat (AZD3293) | 0.4 (Ki) | 0.8 (Ki) | 2 |
| Umibecestat (CNP520) | 11 (Ki) | 30 (Ki) | 2.7 |
| Elenbecestat (E2609) | 3.9 (IC50) | 46 (IC50) | 11.8 |
Data compiled from multiple sources. Note that direct comparison of absolute values should be made with caution due to variations in assay conditions (IC50 vs. Ki).[1][3][4][5][6]
As the data indicates, this compound possesses a significantly higher selectivity ratio for BACE1 over BACE2 compared to several other inhibitors. Verubecestat, for instance, is more potent against BACE2 than BACE1.[3] While lanabecestat and umibecestat show a slight preference for BACE1, their selectivity is modest.[3][4] Elenbecestat demonstrates better selectivity than these two, but still falls short of the impressive 47-fold selectivity achieved by this compound.[6]
Experimental Protocols
The determination of BACE1 and BACE2 inhibition and selectivity is typically conducted through a combination of biochemical and cell-based assays.
Biochemical Inhibition Assay
This assay directly measures the enzymatic activity of purified BACE1 and BACE2 in the presence of an inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human BACE1 and BACE2.
Materials:
-
Recombinant human BACE1 and BACE2 enzymes
-
Fluorogenic substrate peptide (e.g., a peptide containing the Swedish mutation sequence of APP, flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compound (e.g., this compound) and control inhibitors
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the diluted test compound.
-
Initiate the enzymatic reaction by adding the recombinant BACE1 or BACE2 enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths. Cleavage of the substrate by the enzyme separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Cell-Based Inhibition Assay
This assay assesses the ability of an inhibitor to reduce the production of Aβ in a cellular context.
Objective: To measure the reduction of secreted Aβ peptides in a cell line overexpressing human amyloid precursor protein (APP).
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing human APP
-
Cell culture medium and supplements
-
Test compound and control inhibitors
-
ELISA kits for the detection of Aβ40 and Aβ42
Procedure:
-
Seed the HEK293-APP cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a defined period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Quantify the levels of secreted Aβ40 and Aβ42 in the supernatant using specific ELISA kits.
-
Determine the IC50 values for the reduction of Aβ40 and Aβ42 by plotting the percentage of reduction against the inhibitor concentration.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental approach to validating BACE1 selectivity, the following diagrams are provided.
The diagram above illustrates the amyloidogenic pathway, where BACE1 initiates the cleavage of APP, a critical step in the production of Aβ peptides that subsequently aggregate to form amyloid plaques in the brain.[7][8]
This workflow outlines the systematic process for evaluating the selectivity of a BACE1 inhibitor. It begins with biochemical assays to determine the IC50 values for both BACE1 and BACE2, followed by cell-based assays to confirm the compound's efficacy in a more physiologically relevant environment.[9][10]
References
- 1. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - It’s good to know what to BACE the specificity of your inhibitors on [jci.org]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversibility of cognitive worsening observed with BACE inhibitor umibecestat in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to AM-6494 for Aβ Reduction in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the BACE1 inhibitor AM-6494 with other key alternatives for amyloid-beta (Aβ) reduction, a primary therapeutic target in Alzheimer's disease. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to support your research and development efforts.
Quantitative Data Comparison of BACE1 Inhibitors
The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of this compound in comparison to other notable BACE1 inhibitors. This data is essential for evaluating the therapeutic potential and off-target risk profiles of these compounds.
Table 1: In Vitro Potency and Selectivity of BACE1 Inhibitors
| Compound | BACE1 IC50 (nM) | BACE2 IC50 (nM) | BACE2/BACE1 Selectivity Ratio | Reference |
| This compound | 0.4 | ~18.8 | 47 | [1][2][3] |
| Umibecestat (CNP520) | 11 (human), 10 (mouse) | ~29.7 | 2.7 | [4] |
| Verubecestat (MK-8931) | 13 (cellular Aβ40) | 0.38 (Ki) | 0.03 (Ki-based) | [5] |
| Lanabecestat (AZD3293) | 0.6 | 0.8 (Ki) | 1.3 (Ki-based) | |
| Atabecestat (JNJ-54861911) | 21 | Not specified | Not specified | |
| Elenbecestat (E2609) | ~7 (cellular) | 46 | 6.6 |
Note: IC50 and Ki values can vary depending on the specific assay conditions. This table provides a comparative overview based on available data.
Table 2: In Vivo Aβ Reduction by BACE1 Inhibitors
| Compound | Species | Dose | Route | % Aβ40 Reduction (CSF) | % Aβ40 Reduction (Brain) | Reference |
| This compound | Rat | 10 mg/kg | Oral | Sustained Reduction | 68% | [5] |
| This compound | Monkey | Not specified | Oral | Robust and Sustained Reduction | Robust and Sustained Reduction | [1][3] |
| Umibecestat (CNP520) | Rat | 1.5-51.3 mg/kg | Oral | Dose-dependent, >75% (3.1 mg/kg, 7 days) | Dose-dependent | [4] |
| Verubecestat (MK-8931) | Rat | 8 mg/kg | Oral | ~50% (ED50) | ~50% (ED50) | [5] |
| Verubecestat (MK-8931) | Monkey | 10, 30, 100 mg/kg | Oral (9 months) | >80% | >80% | |
| Verubecestat (MK-8931) | Human (AD patients) | 12, 40, 60 mg | Oral (multiple doses) | 57%, 79%, 84% (TWA) | Not applicable | |
| Lanabecestat (AZD3293) | Human (healthy) | 15, 50 mg | Oral (multiple doses) | ~51%, ~76% | Not applicable | |
| Atabecestat (JNJ-54861911) | Human (preclinical AD) | 5, 25 mg | Oral | ~52%, ~84% | Not applicable |
TWA: Time-Weighted Average
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and cross-validation of findings related to BACE1 inhibitors.
BACE1 Enzymatic Inhibition Assay (FRET-based)
This protocol outlines a common method for determining the in vitro potency (IC50) of a compound against purified BACE1 enzyme using a Fluorescence Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., based on the Swedish mutation of APP)
-
BACE1 Assay Buffer (50 mM Sodium Acetate, pH 4.5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in BACE1 Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Dilute the recombinant BACE1 enzyme to the desired working concentration in cold BACE1 Assay Buffer.
-
Dilute the BACE1 FRET substrate to the working concentration in the assay buffer. Protect from light.
-
-
Assay Setup:
-
Add 10 µL of the diluted test compound or vehicle (for control wells) to the wells of the 96-well plate.
-
Add 10 µL of the diluted BACE1 enzyme to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the diluted FRET substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific FRET pair.
-
Measure the fluorescence kinetically over 30-60 minutes at room temperature or 37°C.[2]
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Normalize the data to the control wells (100% activity) and "no enzyme" wells (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Aβ Reduction Assay (ELISA)
This protocol describes how to measure the ability of a compound to inhibit Aβ production in a cellular context.
Materials:
-
HEK293 cells stably overexpressing human APP (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well cell culture plate
-
Commercially available Aβ40 and Aβ42 ELISA kits
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Seeding:
-
Seed the APP-overexpressing cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
After 24 hours, replace the cell culture medium with fresh medium containing serial dilutions of the test compound or vehicle control.
-
Incubate the cells for an additional 24-48 hours.
-
-
Sample Collection:
-
Collect the conditioned cell culture medium from each well.
-
Centrifuge the collected medium to pellet any detached cells and debris.
-
-
Aβ Quantification (ELISA):
-
Perform the Aβ40 and Aβ42 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Calculate the concentration of Aβ40 and Aβ42 in each sample using the standard curve.
-
Normalize the Aβ levels to the vehicle-treated control cells.
-
Plot the percent reduction in Aβ versus the logarithm of the compound concentration to determine the IC50 value.
-
In Vivo Aβ Reduction Study in Rats
This protocol provides a general framework for assessing the in vivo efficacy of a BACE1 inhibitor in reducing Aβ levels in the cerebrospinal fluid (CSF) and brain of rats.
Materials:
-
Sprague-Dawley rats (or other appropriate strain)
-
Test compound (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Anesthesia
-
Tools for CSF collection (cisterna magna puncture) and brain dissection
-
Buffers for brain homogenization (e.g., Tris-buffered saline with protease inhibitors)
-
Aβ40 and Aβ42 ELISA kits
Procedure:
-
Dosing:
-
Administer the test compound or vehicle to the rats via oral gavage at the desired dose(s).
-
-
Sample Collection:
-
At predetermined time points after dosing, anesthetize the rats.
-
Collect CSF via cisterna magna puncture.
-
Perfuse the animals with saline and dissect the brain. The cortex and hippocampus are often the regions of interest.
-
-
Brain Tissue Processing:
-
Homogenize the brain tissue in an appropriate extraction buffer.
-
Centrifuge the homogenate to separate the soluble and insoluble fractions.
-
-
Aβ Quantification:
-
Measure the concentrations of Aβ40 and Aβ42 in the CSF and brain homogenates using specific ELISA kits.
-
-
Data Analysis:
-
Compare the Aβ levels in the compound-treated groups to the vehicle-treated control group to determine the percentage reduction in Aβ.
-
Mouse Hypopigmentation Study
This protocol is designed to assess the potential for a BACE1 inhibitor to cause hypopigmentation, a side effect linked to BACE2 inhibition.
Materials:
-
C57BL/6 mice (or other pigmented strain)
-
Test compound formulated for administration
-
Vehicle control
-
Digital camera with a standardized lighting setup
Procedure:
-
Dosing:
-
Administer the test compound or vehicle to the mice daily for a period of 13 days or longer.[3]
-
-
Visual Assessment:
-
Visually inspect the fur color of the mice regularly throughout the study.
-
Capture high-resolution digital images of the mice at baseline and at the end of the study under standardized lighting conditions.
-
-
Quantitative Analysis (Optional):
-
Image analysis software can be used to quantify changes in fur color from the digital images.
-
-
Histological Analysis (Optional):
-
At the end of the study, skin samples can be collected for histological analysis of melanin content in the hair follicles.
-
Visualizing the Science: Diagrams and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key biological pathway and experimental workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
A Head-to-Head Comparison of BACE1 Inhibitors: AM-6494 vs. Verubecestat
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Alzheimer's disease research, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a focal point for therapeutic development. BACE1 is a critical enzyme in the amyloidogenic pathway, initiating the production of amyloid-β (Aβ) peptides that are central to the amyloid cascade hypothesis of Alzheimer's disease. This guide provides a detailed, data-driven comparison of two notable BACE1 inhibitors: AM-6494 and verubecestat (MK-8931).
Verubecestat, developed by Merck, was a frontrunner in the race for a BACE1-targeting therapy and reached late-stage clinical trials.[1] However, it ultimately failed to demonstrate a positive risk/benefit ratio in patients with mild-to-moderate and prodromal Alzheimer's disease, leading to the termination of its clinical development.[1][2] In contrast, this compound is a potent, orally efficacious BACE1 inhibitor that was advanced to preclinical development.[3][4] This comparison aims to provide an objective overview of their biochemical potency, selectivity, and preclinical efficacy based on available experimental data.
Biochemical and Cellular Potency
A direct comparison of the biochemical and cellular potency of this compound and verubecestat reveals differences in their inhibitory activity against BACE1 and their selectivity over the homologous enzyme BACE2.
| Compound | Target | IC50 | Ki | BACE2/BACE1 IC50 Ratio | Cellular Aβ40 Reduction (HEK293 APP Swe/Lon cells) |
| This compound | BACE1 | 0.4 nM[5][6] | - | 47[3][4] | Not explicitly stated |
| BACE2 | 18.6 nM[5] | - | |||
| Verubecestat | BACE1 | - | 2.2 nM[7] | - | IC50 = 2.1 nM (Aβ1-40)[7] |
| BACE2 | - | 0.38 nM[7] |
In Vivo Pharmacodynamics
Both this compound and verubecestat have demonstrated the ability to reduce Aβ levels in the cerebrospinal fluid (CSF) and brain of animal models.
| Compound | Animal Model | Dose | Route of Administration | Aβ Reduction in CSF | Aβ Reduction in Brain |
| This compound | Rat, Monkey | Not specified | Oral | Robust and sustained reduction[3][4] | Robust and sustained reduction[3][4] |
| Verubecestat | Rat | 5 mg/kg, 8 mg/kg (ED50) | Oral | Dose-dependent reduction[7] | Dose-dependent reduction[7] |
| Cynomolgus Monkey | 3 mg/kg, 10 mg/kg | Oral | 72% and 81% reduction at 12h post-dose[7] | Not specified | |
| Human (Phase Ib) | 12 mg, 40 mg, 60 mg | Oral | 57%, 79%, and 84% reduction from baseline[8][9] | Not applicable |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating BACE1 inhibitors.
Experimental Protocols
BACE1 and BACE2 Inhibition Assays (Biochemical)
These assays are designed to measure the direct inhibitory effect of a compound on the enzymatic activity of BACE1 and BACE2. A common method is a fluorescence resonance energy transfer (FRET) assay.
-
Principle: A synthetic peptide substrate containing a BACE1 cleavage site is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.
-
Protocol Outline:
-
Recombinant human BACE1 or BACE2 enzyme is incubated in a buffer solution (e.g., sodium acetate buffer, pH 4.5).
-
The test compound (this compound or verubecestat) at various concentrations is added to the enzyme solution and pre-incubated.
-
The FRET peptide substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
The fluorescence intensity is measured using a plate reader at appropriate excitation and emission wavelengths.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Cell-Based Aβ Reduction Assay
This assay assesses the ability of a compound to inhibit BACE1 activity within a cellular context, leading to a reduction in Aβ production.
-
Principle: A cell line, typically human embryonic kidney (HEK293) cells, is engineered to overexpress human amyloid precursor protein (APP) with mutations (e.g., the "Swedish" mutation) that enhance its cleavage by BACE1. The amount of Aβ secreted into the cell culture medium is then quantified.
-
Protocol Outline:
-
HEK293-APPSwe cells are cultured in appropriate media.
-
The cells are treated with various concentrations of the test compound.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of Aβ40 and/or Aβ42 in the supernatant is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assay.
-
The IC50 value for Aβ reduction is determined from the dose-response curve.
-
In Vivo Pharmacodynamic Studies in Animal Models
These studies evaluate the effect of a BACE1 inhibitor on Aβ levels in the CSF and brain of living animals.
-
Principle: The compound is administered to animals (e.g., rats, cynomolgus monkeys), and samples of CSF and brain tissue are collected at various time points to measure Aβ concentrations.
-
Protocol Outline:
-
Animals are administered a single or multiple doses of the test compound via the intended clinical route (e.g., oral gavage).
-
At predetermined time points after dosing, CSF is collected (e.g., from the cisterna magna).
-
At the end of the study, animals are euthanized, and brain tissue is harvested.
-
Brain tissue is homogenized to extract Aβ peptides.
-
Aβ levels in CSF and brain homogenates are quantified using ELISA or a similar immunoassay.
-
The extent and duration of Aβ reduction are correlated with the pharmacokinetic profile of the compound.
-
Conclusion
Both this compound and verubecestat are potent inhibitors of BACE1 that have demonstrated significant Aβ-lowering effects in preclinical models. This compound exhibits a favorable selectivity profile with a 47-fold higher IC50 for BACE2 over BACE1, which may be advantageous in minimizing potential off-target effects.[3][4] Verubecestat, while a potent BACE1 inhibitor, is less selective and also potently inhibits BACE2.[7] The clinical failure of verubecestat, despite robust Aβ reduction, has raised important questions about the amyloid hypothesis and the optimal timing and selectivity of BACE1 inhibition in the treatment of Alzheimer's disease. The preclinical data for this compound suggests it is a promising compound, though its clinical efficacy and safety remain to be determined. This comparative guide highlights the key differences between these two molecules and provides a framework for understanding the evaluation of BACE1 inhibitors.
References
- 1. Verubecestat - Wikipedia [en.wikipedia.org]
- 2. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | BACE1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Verubecestat | C17H17F2N5O3S | CID 51352361 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Preclinical Findings of BACE1 Inhibitors: AM-6494 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of AM-6494, a novel β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, with other notable BACE1 inhibitors that have been evaluated for the treatment of Alzheimer's disease. The data presented is based on publicly available preclinical findings and is intended to facilitate informed decisions in drug development and research.
Executive Summary
This compound is a potent, orally active BACE1 inhibitor with high selectivity over the homologous enzyme BACE2.[1][2] Preclinical studies have demonstrated that this compound effectively reduces amyloid-β (Aβ) levels in the brain and cerebrospinal fluid (CSF) of animal models without causing the hypopigmentation observed with less selective BACE inhibitors.[2][3] This guide compares the in vitro potency, in vivo efficacy, and safety profiles of this compound with other well-characterized BACE1 inhibitors: umibecestat, verubecestat, and atabecestat.
Data Presentation
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of this compound and comparator compounds against BACE1 and BACE2. The selectivity ratio (BACE2 IC50 / BACE1 IC50) is a key indicator of the potential for off-target effects, such as hypopigmentation, which is linked to BACE2 inhibition.[3]
| Compound | BACE1 IC50 (nM) | BACE2 IC50 (nM) | Selectivity Ratio (BACE2/BACE1) |
| This compound | 0.4[1] | 18.6[1] | 47[2][3] |
| Umibecestat | 11[4] | 30[5] | ~2.7[6] |
| Verubecestat | 2.2 (Ki)[7] | 0.38 (Ki)[7] | ~0.17 |
| Atabecestat | 9.8[4] | 5.6[4] | ~0.57 |
Preclinical Pharmacodynamics: Aβ Reduction
This table presents the in vivo efficacy of the BACE1 inhibitors in reducing Aβ40 levels in the cerebrospinal fluid (CSF) or brain of various animal models.
| Compound | Species | Dose | Aβ40 Reduction | Reference |
| This compound | Rat & Monkey | Not specified | Robust and sustained reduction | [2][3] |
| Umibecestat | Rat | 15.4 mg/kg (oral) | ~50% in brain and CSF after 24h | [8] |
| Verubecestat | Rat | 3 mg/kg (oral) | 72% in CSF (peak effect) | [7] |
| Verubecestat | Rat | 10 mg/kg (oral) | 81% in CSF (peak effect) | [7] |
| Atabecestat | Early AD Patients | 10 mg (oral, daily for 28 days) | 67-68% in CSF | [9] |
| Atabecestat | Early AD Patients | 50 mg (oral, daily for 28 days) | 87-90% in CSF | [9] |
Preclinical Safety: Hypopigmentation Studies
The potential for BACE1 inhibitors to cause hypopigmentation (lightening of skin and fur) is a significant safety concern linked to BACE2 inhibition.
| Compound | Species | Study Duration | Observation | Reference |
| This compound | Mouse | 13 days | No skin/fur color change | [2][3] |
| Verubecestat | Rabbit & Mouse | Chronic | Hypopigmentation observed | [10] |
| Verubecestat | Monkey | Chronic | No hypopigmentation observed | [10] |
Signaling Pathways and Experimental Workflows
BACE1 Signaling Pathway in Amyloid-β Production
BACE1 is a critical enzyme in the amyloidogenic pathway. It cleaves the amyloid precursor protein (APP), initiating a cascade that leads to the production and aggregation of Aβ peptides, a hallmark of Alzheimer's disease. The following diagram illustrates this pathway and the point of intervention for BACE1 inhibitors.
Caption: BACE1 initiates the amyloidogenic pathway by cleaving APP.
Experimental Workflow for Preclinical Aβ Reduction Study
The following diagram outlines a typical workflow for evaluating the efficacy of a BACE1 inhibitor in reducing Aβ levels in a preclinical animal model.
Caption: Workflow for assessing in vivo efficacy of BACE1 inhibitors.
Experimental Protocols
BACE1 Enzymatic Assay (In Vitro)
Objective: To determine the in vitro potency (IC50) of a test compound against BACE1 and BACE2.
Principle: This assay is typically a Fluorescence Resonance Energy Transfer (FRET)-based assay. A synthetic peptide substrate containing a fluorescent donor and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1 or BACE2, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant human BACE1 and BACE2 enzymes
-
FRET peptide substrate
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add the BACE1 or BACE2 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30 minutes) in kinetic mode.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rates against the compound concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.
Aβ40 Measurement in CSF and Brain (In Vivo)
Objective: To quantify the reduction of Aβ40 levels in the CSF and brain of preclinical models following treatment with a BACE1 inhibitor.
Animal Models:
-
Sprague-Dawley rats
-
Cynomolgus monkeys
Procedure:
-
Dosing: Administer the test compound (e.g., this compound) or vehicle orally at various doses.
-
Sample Collection:
-
CSF: Collect cerebrospinal fluid at specified time points post-dosing via cisterna magna puncture.
-
Brain: At the end of the study, euthanize the animals and harvest the brains. Dissect the cortex and hippocampus.
-
-
Sample Preparation:
-
CSF: Centrifuge to remove any cellular debris and store the supernatant at -80°C.
-
Brain Tissue: Homogenize the brain tissue in a suitable buffer (e.g., guanidine hydrochloride) to extract Aβ peptides. Centrifuge the homogenate and collect the supernatant.
-
-
Aβ40 Quantification:
-
Use a validated immunoassay, such as a Meso Scale Discovery (MSD) electrochemiluminescence assay or a specific ELISA kit for Aβ40.
-
Prepare a standard curve using synthetic Aβ40 peptide.
-
Analyze the CSF and brain extract samples according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of Aβ40 in each sample based on the standard curve.
-
Compare the Aβ40 levels in the treated groups to the vehicle-treated control group to determine the percentage of Aβ40 reduction.
-
Mouse Hypopigmentation Study
Objective: To assess the potential of a BACE1 inhibitor to cause hypopigmentation.
Animal Model:
-
C57BL/6 mice (black coat color)
Procedure:
-
Dosing: Administer the test compound (e.g., this compound) or a positive control (a known BACE1/2 inhibitor that causes hypopigmentation) or vehicle daily for a specified period (e.g., 13 days).
-
Visual Observation:
-
Visually inspect the fur of the mice daily for any signs of color change.
-
Take high-resolution photographs of the animals at baseline and at the end of the study.
-
-
Quantitative Analysis (Optional):
-
A colorimeter can be used to quantitatively measure changes in coat color.
-
-
Histological Analysis:
-
At the end of the study, collect skin and hair follicle samples.
-
Perform histological staining (e.g., Fontana-Masson stain for melanin) to assess melanin content in the hair follicles and epidermis.
-
-
Data Analysis:
-
Compare the visual observations, colorimeter readings, and histological findings between the treated and control groups.
-
Conclusion
The preclinical data available for this compound suggests it is a highly potent and selective BACE1 inhibitor with a promising safety profile, particularly concerning the lack of hypopigmentation. Its robust and sustained reduction of Aβ in animal models positions it as a strong candidate for further development for the treatment of Alzheimer's disease. The comparative data provided in this guide highlights the key differentiators between this compound and other BACE1 inhibitors, offering valuable insights for the research and drug development community.
References
- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alzforum.org [alzforum.org]
- 5. Reversible and Species-Specific Depigmentation Effects of AZD3293, a BACE Inhibitor for the Treatment of Alzheimer's Disease, Are Related to BACE2 Inhibition and Confined to Epidermis and Hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversibility of cognitive worsening observed with BACE inhibitor umibecestat in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Umibecestat (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
- 10. REVERSIBLE AND SPECIES-SPECIFIC DEPIGMENTATION EFFECTS OF AZD3293, A BACE INHIBITOR FOR THE TREATMENT OF ALZHEIMER’S DISEASE, ARE RELATED TO BACE2 INHIBITION AND CONFINED TO EPIDERMIS AND HAIR • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
Comparative Analysis: AM-6494 and Lanabecestat in Alzheimer's Disease Research
A comprehensive comparative analysis of AM-6494 and lanabecestat for researchers, scientists, and drug development professionals is currently challenging due to the limited publicly available information on this compound. Lanabecestat, a well-documented BACE1 inhibitor, has been the subject of extensive clinical trials, providing a foundation for understanding its mechanism and clinical profile. In contrast, this compound remains a less characterized compound in the public domain, precluding a direct, data-driven comparison.
Lanabecestat: A Profiled BACE1 Inhibitor
Lanabecestat (also known as AZD3293 or LY3314814) is an orally administered small-molecule inhibitor of beta-secretase 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage is a critical step in the formation of amyloid-beta (Aβ) peptides, which are believed to be central to the pathophysiology of Alzheimer's disease.
The mechanism of action of lanabecestat involves the potent and selective inhibition of BACE1, thereby reducing the production of Aβ peptides, including Aβ42, in the brain. Clinical trials have demonstrated that lanabecestat effectively lowers Aβ concentrations in the cerebrospinal fluid (CSF) of patients with Alzheimer's disease.
This compound: An Undisclosed Mechanism
As of late 2025, detailed information regarding the mechanism of action, preclinical data, and clinical trial results for this compound is not widely available in peer-reviewed literature or public trial registries. Without this information, a direct comparison of its efficacy, safety, and experimental protocols with those of lanabecestat cannot be conducted.
Comparative Data Summary
Due to the lack of public data on this compound, a quantitative comparison table cannot be constructed. For lanabecestat, key findings from its clinical development program are summarized below.
| Parameter | Lanabecestat | This compound |
| Target | Beta-secretase 1 (BACE1) | Not Publicly Disclosed |
| Mechanism of Action | Inhibition of BACE1, leading to reduced Aβ production | Not Publicly Disclosed |
| Reported Efficacy | Significant reduction in CSF Aβ concentrations | Not Publicly Disclosed |
| Clinical Development Status | Discontinued after Phase 3 trials due to lack of efficacy | Not Publicly Disclosed |
Experimental Protocols
Detailed experimental protocols for lanabecestat can be found in the publications associated with its clinical trials. A generalized workflow for assessing the efficacy of a BACE1 inhibitor like lanabecestat is outlined below.
Generalized drug development workflow for a BACE1 inhibitor.
Signaling Pathway
The therapeutic rationale for BACE1 inhibitors like lanabecestat is based on their ability to modulate the amyloidogenic pathway.
Lanabecestat's inhibition of the amyloidogenic pathway.
Assessing the Long-Term Efficacy of AM-6494 in Alzheimer's Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective disease-modifying therapies for Alzheimer's disease (AD) has led to the intensive investigation of molecules that can intervene in the amyloid cascade. A key enzyme in this pathway is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), responsible for the initial and rate-limiting step in the production of amyloid-β (Aβ) peptides. Inhibition of BACE1 is therefore a primary strategy for reducing Aβ generation. This guide provides a comparative assessment of AM-6494, a potent BACE1 inhibitor, evaluating its preclinical efficacy against other notable BACE1 inhibitors that have undergone clinical investigation.
Overview of this compound
This compound is a potent, orally efficacious BACE1 inhibitor characterized by its high selectivity for BACE1 over the homologous protease BACE2.[1][2] This selectivity is a significant advantage, as BACE2 inhibition has been linked to adverse effects such as hypopigmentation (skin/fur color changes) observed in animal studies with less selective inhibitors.[1][3] Preclinical studies have demonstrated that this compound achieves robust and sustained reductions of Aβ40 levels in both the cerebrospinal fluid (CSF) and the brain in rat and monkey models.[1][2][4] Based on this compelling preclinical data, this compound was advanced for further development.[1][4]
Comparative Efficacy of BACE1 Inhibitors in Preclinical Models
The primary measure of efficacy for BACE1 inhibitors in preclinical models is the reduction of Aβ levels in the brain and CSF. While long-term cognitive data for this compound in AD animal models is not extensively published, its potent Aβ-lowering effects can be compared with other BACE1 inhibitors that have progressed further in development.
| Compound | Animal Model | Dose | Duration | Aβ Reduction (Brain/CSF) | Key Findings & Adverse Events |
| This compound | Rat & Monkey | Not specified | Not specified | Robust and sustained reduction of Aβ40.[1][2][4] | High selectivity over BACE2; no hypopigmentation observed in a 13-day mouse study.[1][3][4] |
| Umibecestat (CNP520) | Mouse & Rat | Not specified | Acute & Chronic | Significant reduction in Aβ levels.[5][6] | Superior BACE1/BACE2 selectivity; clinical trials halted due to cognitive worsening.[5][7] |
| Verubecestat (MK-8931) | Rat & Monkey | 4 & 6 mg/kg | Chronic | Profoundly lowered CSF and brain Aβ levels. | Did not elicit neurodegeneration or hepatotoxicity in chronic high-dose animal studies; clinical trials failed to show cognitive benefits and suggested cognitive worsening.[8] |
| Lanabecestat (AZD3293) | Mouse, Guinea Pig, Dog | Not specified | Not specified | Significant, time- and dose-dependent reduction of soluble Aβ species.[9] | Reduced Aβ plaque burden in humans but failed to slow cognitive decline; associated with greater brain volume reduction. |
| Atabecestat (JNJ-54861911) | Human (Preclinical AD) | 5 & 25 mg | Truncated Phase 2b/3 | Not specified for efficacy | Halted due to liver safety concerns; associated with dose-related cognitive worsening and neuropsychiatric adverse events. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the amyloid precursor protein (APP) processing pathway and a typical experimental workflow for assessing a BACE1 inhibitor in an AD mouse model.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
References
- 1. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 5. Small-molecule drugs development for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Accelerated long‐term forgetting is a BACE1 inhibitor‐reversible incipient cognitive phenotype in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
AM-6494 In Vivo Safety Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of safe and effective therapeutics for Alzheimer's disease is a critical area of research. Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a key target, with several inhibitors advancing to clinical trials. However, off-target effects and unforeseen toxicities have led to high-profile failures. This guide provides a comparative analysis of the in vivo safety profile of AM-6494, a potent and selective BACE1 inhibitor, against other BACE1 inhibitors that have undergone clinical evaluation.
Executive Summary
This compound demonstrates a promising in vivo safety profile, primarily attributed to its high selectivity for BACE1 over the homologous enzyme BACE2. A key differentiating safety feature of this compound is the absence of hypopigmentation, a side effect observed with less selective BACE1 inhibitors. While comprehensive quantitative toxicology data for this compound is not publicly available, preclinical studies advanced it to further development, suggesting a favorable initial safety assessment. In contrast, other BACE1 inhibitors, such as verubecestat and umibecestat, were discontinued in late-stage clinical trials due to a lack of efficacy and the emergence of adverse events, including cognitive worsening and neuropsychiatric symptoms.
Comparative Safety Profile: this compound vs. Other BACE1 Inhibitors
The following table summarizes the available in vivo safety and selectivity data for this compound compared to verubecestat and umibecestat.
| Feature | This compound | Verubecestat | Umibecestat |
| BACE2/BACE1 Selectivity Ratio | 47 | Inhibits both BACE1 and BACE2 | Relatively selective for BACE1 (ratio 2.7) |
| Hypopigmentation (in vivo) | No skin/fur color change observed in a 13-day mouse study | Hair color changes reported in Phase 3 clinical trials | Absence of skin discoloration reported in preclinical studies |
| Preclinical Safety Studies | Advanced to preclinical development based on a compelling data package | 6- to 9-month studies in rodents and non-human primates showed a favorable tolerability profile | Reduced Aβ levels in mice and rats without apparent toxicity in preclinical studies |
| Key Clinical Adverse Events | Not yet in clinical trials | Falls, injuries, suicidal ideation, weight loss, sleep disturbance, rash in Phase 3 | Mild cognitive decline (reversible upon washout) in Phase 2/3 prevention trials |
| Development Status | Preclinical | Discontinued | Discontinued |
Experimental Protocols
Detailed methodologies for key in vivo safety and selectivity assessments are crucial for interpreting and replicating findings. Below are representative protocols relevant to the evaluation of BACE1 inhibitors.
In Vivo Hypopigmentation Study
This study is designed to assess the potential of a BACE1 inhibitor to cause changes in skin and fur coloration due to off-target inhibition of BACE2.
Objective: To evaluate the effect of repeated administration of a test compound on pigmentation in a rodent model.
Species: Mouse (e.g., C57BL/6) Group Size: 8-10 animals per group Route of Administration: Oral gavage (or as appropriate for the test compound) Dosage: Vehicle control, and at least three dose levels of the test compound. Duration: 13 days (as conducted for this compound) Observations:
-
Daily Clinical Observations: Animals are observed daily for any signs of toxicity, including changes in behavior, posture, and grooming.
-
Fur/Skin Color Assessment: At baseline and regular intervals (e.g., weekly), the fur and skin of the animals are visually inspected for any changes in color. Photographic documentation is recommended.
-
Histopathology: At the end of the study, skin samples are collected and processed for histological examination. Staining with Fontana-Masson for melanin can be performed to quantify changes in melanocyte activity.
General Toxicology Study (Single and Repeat-Dose)
These studies are conducted to identify potential target organs of toxicity and to determine the no-observed-adverse-effect-level (NOAEL).
Objective: To assess the systemic toxicity of a test compound after single and repeated dosing.
Species: Two mammalian species, typically one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate). Route of Administration: The intended clinical route. Study Design:
-
Single-Dose Study: To determine the maximum tolerated dose (MTD) and to inform dose selection for repeat-dose studies.
-
Repeat-Dose Study: Typically 28 or 90 days in duration, with daily administration of the test compound at multiple dose levels and a vehicle control. Endpoints:
-
Clinical Observations: Daily monitoring for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry (e.g., liver enzymes ALT, AST), and urinalysis.
-
Organ Weights: At necropsy, major organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals is examined microscopically.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams are provided in DOT language.
Caption: BACE1's role in the amyloidogenic pathway and this compound's mechanism of action.
Caption: The importance of BACE1 selectivity over BACE2 to avoid hypopigmentation.
Safety Operating Guide
Prudent Disposal of AM-6494: A Guide for Laboratory Professionals
For research use only. Not for human use.
Physicochemical Properties of AM-6494
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the known physicochemical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₁F₂N₅O₃S | [1][2] |
| Molecular Weight | 473.5 g/mol | [2] |
| Appearance | Solid | [1] |
| IC₅₀ (BACE1) | 0.4 nM | [1][2] |
| IC₅₀ (BACE2) | 18.6 nM | [2] |
| Solubility | 10 mM in DMSO | [1] |
| Storage | Solid Powder: -20°C for 12 Months, 4°C for 6 Months. In Solvent: -80°C for 6 Months, -20°C for 6 Months. | [1] |
General Disposal Protocol for Research Chemicals like this compound
The following procedure outlines a generalized workflow for the safe disposal of research chemicals for which a specific Safety Data Sheet (SDS) is not available. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service to ensure full compliance with all applicable local, state, and federal regulations.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
-
Assume the compound is hazardous. In the absence of specific toxicity data, treat this compound with a high degree of caution.
-
Wear appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
-
Step 2: Waste Segregation and Collection
-
Do not mix with other waste streams. Collect this compound waste in a dedicated, clearly labeled, and compatible container.
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a new, properly labeled container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a separate, labeled solid waste container.
-
-
Liquid Waste:
-
Solutions of this compound (e.g., in DMSO) should be collected in a labeled, leak-proof container designed for chemical waste.
-
Do not pour solutions down the drain.
-
Step 3: Labeling and Storage of Waste
-
Label all waste containers clearly. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazard(s), if known (e.g., "Toxic," "Irritant"). If unknown, state "Hazards Not Fully Characterized."
-
The date of accumulation.
-
-
Store waste in a designated, secure area. This area should be well-ventilated and away from incompatible materials.
Step 4: Professional Disposal
-
Contact your institution's EHS department. They will provide guidance on the proper procedures for waste pickup and disposal.
-
Arrange for disposal by a licensed professional waste disposal service. This is the only acceptable method for the final disposal of research chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound.
Caption: Logical workflow for the disposal of research chemicals.
References
Personal protective equipment for handling AM-6494
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of AM-6494, a potent and orally active BACE1 inhibitor. The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given that this compound is a bioactive small molecule and a potent enzyme inhibitor, appropriate personal protective equipment should be worn at all times to minimize exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following standard laboratory PPE is recommended based on guidelines for handling similar chemical compounds.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification/Notes |
| Eye Protection | Safety Glasses or Goggles | Should be worn at all times in the laboratory to protect from splashes or aerosols. |
| Hand Protection | Nitrile Gloves | Inspect gloves for integrity before use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory | Fume Hood | All work with solid or concentrated forms of this compound should be conducted in a certified chemical fume hood. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Use of a chemical fume hood is the most critical engineering control to prevent inhalation of any dust or aerosols.
-
Weighing: When weighing the solid form of this compound, do so within a fume hood or a ventilated balance enclosure to avoid generating dust.
-
Solutions: When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.
-
Avoid Contact: Minimize direct contact with the compound. In case of accidental skin contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Unused this compound and any materials contaminated with it should be treated as chemical waste.
Disposal Procedures:
| Waste Type | Disposal Method |
| Solid this compound | Collect in a clearly labeled, sealed container for chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed container for solid chemical waste. |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a labeled, sealed, and appropriate chemical waste container. Do not dispose of down the drain. |
All chemical waste should be disposed of through your institution's Environmental Health and Safety (EHS) program. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Context: BACE1 Signaling Pathway
This compound is an inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides.[2][3] These peptides are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[2][3] By inhibiting BACE1, this compound reduces the production of Aβ peptides.[3]
Below is a diagram illustrating the proteolytic processing of the Amyloid Precursor Protein (APP) and the role of BACE1.
Caption: Amyloid Precursor Protein (APP) processing pathways.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
